Magnesium aluminate
Description
The exact mass of the compound Spinel is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Magnesium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
magnesium;dioxoalumanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.Mg.4O/q2*-1;+2;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCHAFPTQLGIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al-]=O.O=[Al-]=O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2MgO4, Mg(AlO2)2 | |
| Record name | magnesium aluminium oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_aluminium_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | magnesium aluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Magnesium_aluminate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893211 | |
| Record name | Aluminum magnesium oxide (MgAl2O4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Spinel (Mg(AlO2)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1302-67-6, 12068-51-8 | |
| Record name | Spinel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spinel (Mg(AlO2)2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum magnesium oxide (MgAl2O4) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Spinel (Mg(AlO2)2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.733 | |
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Synthesis Methodologies for Magnesium Aluminate Spinel
Solid-State Reaction Techniques
Solid-state reaction techniques, particularly conventional oxide mixing and sintering, represent the most established and industrially prevalent methods for producing magnesium aluminate spinel. These methods rely on the diffusion of ions between solid reactants at elevated temperatures.
Conventional Oxide Mixing and Sintering Processes
Table 1: Representative Solid-State Reaction Synthesis Parameters for this compound Spinel
| Precursor Combination | Sintering Temperature (°C) | Processing Time (h) | Additives (wt%) | Resulting Characteristics | Source |
| MgO + Al₂O₃ | 1200 - 1600 | Variable | None | Spinel formation observed; density and strength improve with milling/additives. | core.ac.uk |
| MgO + Al₂O₃ | 1200 - 1600 | Variable | ZnO, ZrO₂ | Enhanced spinellisation at lower temperatures; improved density and strength. | core.ac.uk |
| MgO + Al₂O₃ (A-16SG, Chem. Grade MgO) | 1200, 1300, 1400, 1500, 1600 | Variable | None | Complete spinel formation at 1400°C with fine precursors. | nitrkl.ac.in |
| MgO + Al₂O₃ | 1550 - 1650 | Variable | Y₂O₃ (1-4) | Favors densification; maximum densification at 2 wt% Y₂O₃. | researchgate.net |
| MgO + Al₂O₃ | 1400 | Variable | TiO₂ (4) | Optimal conversion achieved; improved density, porosity, and microhardness. | imim.pl |
| MgO + Al₂O₃ | 1400 | Variable | LiF, MnF₂, CoF₂ | Promotes densification via transient liquid formation. | mdpi.com |
| MgO + Al₂O₃ (34:66 w/w) | 1240 | 5, 25, 56, 200 | None | Spinel formation kinetics described by Avrami model (n=0.65, Ea=409 kJ/mol). | researchgate.net |
Impact of Precursor Characteristics on Spinel Formation Kinetics
The kinetics of spinel formation via solid-state reaction are highly sensitive to the characteristics of the starting oxide precursors core.ac.uknitrkl.ac.ind-nb.info. Precursors with smaller particle sizes and higher surface areas generally exhibit faster reaction rates and allow for spinel formation at lower temperatures nitrkl.ac.insci-hub.se. This is because a larger surface area provides more sites for diffusion and reaction initiation. For instance, the use of highly active magnesia powders has been shown to influence the sintering behavior of spinel core.ac.uk. Mechanical activation techniques, such as planetary milling, are employed to reduce particle size and increase the surface area of precursors, thereby enhancing the spinellisation process and potentially lowering the required processing temperatures core.ac.ukacs.org. However, it has been observed that while finer particles promote more spinel formation, the advantage can diminish with prolonged soaking times due to the initiation of sintering processes core.ac.uk. The purity of precursors is also critical, as impurities can negatively affect the sintering properties and the final microstructure of the spinel nitrkl.ac.in.
Role of Processing Parameters and Additives in Reaction Sintering
Beyond the inherent properties of the precursors, processing parameters and the addition of sintering aids play a crucial role in optimizing the formation and densification of this compound spinel core.ac.ukmdpi.comresearchgate.net.
Processing Parameters: Key parameters include sintering temperature, holding time, and heating rate core.ac.uk. Prolonged soaking at high temperatures can lead to grain growth and potentially limit further densification core.ac.uk. Kinetic studies have focused on understanding the influence of heating rates on spinel formation researchgate.net.
Additives: Various additives are incorporated to promote densification, lower reaction temperatures, and improve the final properties of the spinel.
Oxides: Additives like Zinc Oxide (ZnO) and Zirconium Dioxide (ZrO₂) have been shown to enhance spinellisation kinetics and improve the density and strength of the resulting spinel at lower temperatures core.ac.uk. Titanium Dioxide (TiO₂) has been reported to promote this compound conversion and densification, with an optimal addition of 4 wt% TiO₂ at 1400°C yielding good results in terms of density and microhardness imim.pl. Yttrium Oxide (Y₂O₃) and Ytterbium Oxide (Yb₂O₃) have also been found to promote densification researchgate.net.
Fluorides: Transition metal fluorides, such as Lithium Fluoride (B91410) (LiF), Manganese Fluoride (MnF₂), and Cobalt Fluoride (CoF₂), can act as effective sintering aids. They facilitate densification by forming a transient liquid phase during sintering mdpi.com. LiF, in particular, can also help remove carbon impurities but may lead to MgO loss or grain boundary embrittlement if used in higher concentrations capes.gov.br.
Other Additives: A wide range of other additives, including Cr₂O₃, BeO, YO, V₂O₅, B₂O₃, MoO₃, P₂O₅, WO₃, CoO, Li₂O, and SiO₂, have been investigated for their effects on spinel formation and sintering researchgate.net. Some additives, like BeO and YO, have been reported to retard spinel formation researchgate.net.
Wet Chemical Synthesis Pathways for Nanomaterials
Wet chemical synthesis methods, particularly sol-gel routes, offer advantages for producing this compound spinel in nanoscale dimensions. These techniques allow for greater control over stoichiometry, particle size, and morphology compared to traditional solid-state methods ijset.insci-hub.se.
Sol-Gel Routes
The sol-gel process is a versatile wet chemical technique that involves the formation of a colloidal suspension (sol) that subsequently transforms into a gel phase through hydrolysis and condensation reactions. This gel, containing the desired elements in a highly dispersed state, is then dried and calcined at elevated temperatures to yield the final this compound spinel ijset.insci-hub.sedagonuniversity.edu.mmijfmr.comfu-berlin.denih.govfu-berlin.deacs.org. This pathway is particularly effective for synthesizing ultrafine powders and nanomaterials at relatively lower temperatures compared to solid-state reactions ijset.in. Variations such as sol-gel auto-combustion, utilizing fuels like oxalic acid, urea (B33335), or citric acid, can initiate the formation of spinel at temperatures as low as 350°C, followed by a calcination step to achieve the desired phase purity and crystallinity nih.gov. Nonaqueous sol-gel routes, utilizing organic solvents and precursors, can further enhance control over particle size, shape, and surface properties, often resulting in highly crystalline products with uniform nanometer-scale crystallite sizes acs.org.
Table 2: Representative Sol-Gel Synthesis Parameters for this compound Nanoparticles
| Mg Precursor | Al Precursor | Other Reagents/Additives | Calcination Temperature (°C) | Resulting Nanoparticle Size (nm) | Source |
| Mg(NO₃)₂·6H₂O | Al(NO₃)₃·9H₂O | N-Cetyl-N,N,N-trimethylammonium bromide, NH₄OH | 1550 (for dense spinel) | Not specified | core.ac.uk |
| MgCl₂ | Al(NO₃)₃ | Urea | 800, 1000, 1150 | ~10.15 (at 800°C) | dagonuniversity.edu.mm |
| Magnesium Acetate (B1210297) | Aluminum Nitrate (B79036) | Stearic acid | 900 | ~12 | fu-berlin.defu-berlin.de |
| Magnesium Nitrate, Aluminum Nitrate | Oxalic acid, Urea, Citric acid | Fuels (Oxalic acid, Urea, Citric acid) | 800 | 14.6-27.7 | nih.gov |
| Mg(OH)₂ | Al(OH)₃ | Purified Sodium Hydroxide (B78521) Leaching Solution | 1000 | Not specified | mdpi.com |
| Magnesium nitrate | Aluminum isopropoxide | Acetylacetone (B45752) (chelating agent) | 800 | Not specified | acs.org |
Precursor Selection and Chemical Control Mechanisms
The success of the sol-gel method hinges on the careful selection of precursors and the precise control of chemical reaction mechanisms. A variety of magnesium and aluminum sources can be employed. Common magnesium precursors include magnesium nitrate hexahydrate, magnesium chloride, and magnesium acetate core.ac.ukdagonuniversity.edu.mmfu-berlin.defu-berlin.de. Aluminum precursors frequently used are aluminum nitrate nonahydrate, aluminum nitrate, and aluminum isopropoxide core.ac.uksci-hub.sedagonuniversity.edu.mmacs.org.
Chemical control is achieved through the judicious use of other reagents and the manipulation of reaction conditions:
Precipitating Agents and pH Control: Reagents like urea, ammonium (B1175870) hydroxide, and ammonium carbonate are used to facilitate precipitation and control the pH of the reaction mixture, which is crucial for gel formation core.ac.ukdagonuniversity.edu.mmnih.gov. For instance, adjusting the pH to 9 with sodium hydroxide is used to precipitate magnesium hydroxide dagonuniversity.edu.mm.
Surfactants and Stabilizers: Surfactants such as stearic acid or N-Cetyl-N,N,N-trimethylammonium bromide are often added to prevent nanoparticle agglomeration, improve colloidal stability, and control particle size and morphology core.ac.ukfu-berlin.defu-berlin.deacs.org. Stearic acid, with its long carbon chain, effectively inhibits agglomeration fu-berlin.defu-berlin.de.
Chelating Agents: Agents like acetylacetone can be used to control the rate of hydrolysis of metal alkoxide precursors, influencing the gelation process acs.org.
Fuel Selection in Auto-Combustion: In sol-gel auto-combustion methods, the choice of fuel (e.g., oxalic acid, urea, citric acid) affects the combustion enthalpy and, consequently, the crystallinity and particle size of the resulting this compound nanoparticles d-nb.infonih.gov.
The interplay between precursor choice and chemical control mechanisms allows for the tailored synthesis of this compound nanoparticles with specific crystallite sizes, surface areas, and structural properties core.ac.ukdagonuniversity.edu.mmfu-berlin.denih.govfu-berlin.de.
Hydrothermal Synthesis Protocols
Optimization of Hydrothermal Reaction Conditions
Hydrothermal synthesis involves carrying out chemical reactions in an aqueous solution under elevated temperature and pressure. This method is effective for producing crystalline ceramic powders, often with controlled morphology. For this compound spinel, optimization of hydrothermal conditions focuses on parameters such as temperature, pH, reaction time, precursor type, and the presence of additives.
Temperature and Time: Hydrothermal treatment of precursors like γ-AlO(OH) in magnesium nitrate solutions at temperatures ranging from 150°C to 400°C has been shown to influence the formation of MgAl₂O₄ platelets and their crystallinity researchgate.netmdpi.com. Longer reaction times, such as 24 hours, can further enhance crystallinity mdpi.combiointerfaceresearch.com. For instance, the optimal sintering temperature for producing MgAl₂O₄ ceramic nanopowders via hydrothermal routes is around 700°C, yielding a pure phase with a high specific surface area researchgate.net.
pH and Precursors: The pH of the precursor solution significantly impacts the hydrolysis rate and crystal growth, with values between 8 and 10 often cited for optimal results mdpi.comresearchgate.netresearchgate.net. The choice of magnesium precursor (e.g., magnesium nitrate, magnesium hydroxide) and aluminum precursor (e.g., γ-AlO(OH), Al(OH)₃, AlOOH, or aluminum alkoxides) also plays a critical role in determining the purity and morphology of the final spinel product researchgate.netmdpi.comgoogle.com. Using mixed double hydroxides formed under hydrothermal conditions, followed by calcination, can lead to nearly 100% stoichiometric MgAl₂O₄ mdpi.com.
Additives: The addition of specific agents, such as CTAB (cetyltrimethylammonium bromide) or ammonia, can help reduce particle size and improve particle distribution researchgate.netscirp.org. Hydrothermal aging of spinel precursors has also been demonstrated to improve the purity of the resulting spinels google.com.
Table 1: Optimization of Hydrothermal Reaction Conditions for this compound Spinel
| Parameter | Typical Range/Condition | Effect on MgAl₂O₄ | Source(s) |
| Temperature | 150-400 °C | Influences crystal growth, platelet formation, crystallinity | researchgate.net, mdpi.com |
| pH | Varies (e.g., 8-10) | Affects hydrolysis rate, crystal growth, anion influence | researchgate.net, researchgate.net, mdpi.com |
| Reaction Time | Hours (e.g., 4h, 24h) | Longer times can improve crystallinity | biointerfaceresearch.com, mdpi.com |
| Precursor Type | Mg(NO₃)₂, γ-AlO(OH), Al(OH)₃, AlOOH, Mg/Al alkoxides | Influences purity and morphology | researchgate.net, google.com, mdpi.com |
| Additives | CTAB, Ammonia | Can reduce particle size, improve distribution | scirp.org, researchgate.net |
| Calcination Temperature | 700-1000 °C | Essential for crystallization, affects surface area | researchgate.net, google.com, mdpi.com |
Combustion Synthesis Techniques
Combustion synthesis methods are rapid, exothermic processes that utilize the heat generated from the reaction between fuel and oxidizer to form the desired product, often in a highly crystalline, nanocrystalline form.
Solution combustion synthesis (SCS) involves preparing an aqueous solution of metal nitrates (oxidizers) and organic fuels. Upon heating, the solution dehydrates to form a gel, which then undergoes a rapid, self-sustaining combustion reaction.
Precursors and Fuels: Common precursors include magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) researchgate.netd-nb.infoworldwidejournals.comscielo.brscispace.comcore.ac.uktandfonline.comworldwidejournals.comscispace.comsqu.edu.om. A variety of organic fuels can be employed, such as urea, glycine (B1666218), β-alanine, starch, sucrose, glycerol, and citrate (B86180) researchgate.netd-nb.infoworldwidejournals.comscielo.brscispace.comcore.ac.uktandfonline.comworldwidejournals.comscispace.comsqu.edu.omresearchgate.netscientific.netcapes.gov.brtandfonline.comcapes.gov.brresearchgate.net.
Fuel Mixtures for Direct Formation: The use of fuel mixtures, such as urea combined with glycine or β-alanine, is particularly effective for achieving pure, nanocrystalline MgAl₂O₄ directly from the combustion reaction, often eliminating the need for subsequent annealing researchgate.networldwidejournals.comworldwidejournals.comresearchgate.netcapes.gov.brcapes.gov.br. This approach leverages the differing reactivities of metal nitrates with specific fuels researchgate.netresearchgate.net.
Single Fuels and Annealing: Employing a single fuel (e.g., urea, glycine, or β-alanine) may result in amorphous powders that require post-combustion annealing, typically at temperatures between 700°C and 900°C, to achieve crystalline spinel researchgate.netresearchgate.netcapes.gov.br.
Optimization: The fuel-to-oxidizer ratio is a critical parameter influencing the combustion process, gas evolution, and the resulting powder characteristics, including crystallinity and surface area d-nb.infoworldwidejournals.comtandfonline.comworldwidejournals.comtandfonline.com. Microwave-assisted combustion offers advantages over conventional oven methods, typically yielding finer crystallites (20-50 nm) and higher surface areas due to more uniform and rapid heating scielo.brscispace.comcapes.gov.br.
Table 2: Solution Combustion Synthesis of this compound Spinel
This category encompasses combustion synthesis methods where organic fuels play a critical role in the redox reaction. As detailed in the solution combustion section, a wide array of fuels, including urea, glycine, starch, and glycerol, have been successfully employed d-nb.infoscielo.brscientific.netresearchgate.net. The principle remains the same: the exothermic reaction between metal nitrates (as oxidizers) and organic fuels generates high temperatures, facilitating the formation of MgAl₂O₄. The efficiency and product quality are highly dependent on the choice of fuel and its ratio relative to the oxidizer d-nb.infotandfonline.com. The use of fuel mixtures is often preferred for direct synthesis of pure, nanocrystalline spinel, bypassing the need for post-synthesis heat treatments researchgate.netresearchgate.netcapes.gov.br.
SHS is a method that relies on a self-sustaining combustion wave propagating through a compacted mixture of reactants. This technique is known for its energy efficiency and ability to produce materials at very high temperatures.
Reactants and Process: SHS for this compound spinel can involve various reactant combinations, including Mg–Al alloys researcher.lifeacs.org, mixtures of MgO and Al₂O₃, or combinations of metal oxides with metallic aluminum and nitrates bohrium.comnih.govresearchgate.net. The process involves igniting a compacted powder blend, initiating a combustion wave that propagates through the material, leading to product formation.
Optimization and Properties: The reaction conditions, such as ignition temperature, pressure, and reactant ratios, are critical for controlling the combustion wave and the final product's phase composition and microstructure acs.orgbohrium.comresearchgate.netcolab.ws. Using Mg–Al alloy as a raw material in SHS has been shown to produce high-purity, well-crystallized MgAl₂O₄ with particle sizes around 50 nm acs.org. Applying uniaxial pressure during SHS (reactive forging) can yield dense composites with interpenetrating networks bohrium.com. SHS is also employed to create composite materials, such as MgAl₂O₄–TiAl or molybdenum silicide-MgAl₂O₄ composites bohrium.comnih.gov.
Table 3: Self-Propagating High-Temperature Synthesis (SHS) of this compound Spinel
| Reactants | Process Conditions | Resulting MgAl₂O₄ Properties | Source(s) |
| Mg–Al alloy (50:50 mass ratio) | - | High purity, well-crystallized, ~50 nm particles | acs.org |
| MgO, Al₂O₃, Mg(NO₃)₂·6H₂O, Al | Layer-by-layer combustion mode, max temp ~1500 °C | Finely dispersed spinel, grain size ≤1 μm (with NaCl) | researchgate.net |
| 2TiO₂–Mg–4Al powder blend | Reactive forging (60–80 MPa, 800–900 °C) | Dense composites, interpenetrating networks | bohrium.com |
| Mo, Si, MoO₃, MgO | - | Mo₅Si₃/Mo₃Si–MgAl₂O₄ composites, activation energies: 68.8/63.8 kJ/mol | nih.gov |
| Al₂O₃/Mg or MgO/Al | - | Can produce fine particles | researcher.life, acs.org |
Fuel-Based Combustion Syntheses
Advanced Deposition and Fabrication Strategies
These methods are primarily used for producing thin films or coatings of this compound spinel, offering precise control over thickness and microstructure.
CVD and MOCVD techniques involve the deposition of thin films from gaseous precursors onto a substrate. MOCVD, in particular, utilizes metal-organic compounds as precursors, allowing for controlled stoichiometry and lower deposition temperatures.
Precursors and Process: Heterometallic Mg-Al alkoxides, such as [MgAl₂(OPrⁱ)⁸], [MgAl₂(OBuᵗ)⁸], and [MgAl₂(OBuᵗ)₄H₄], serve as single-source precursors researchgate.netcambridge.orgacs.orgacs.org. These precursors are vaporized and introduced into a reaction chamber where they decompose on a heated substrate to form the MgAl₂O₄ film. Both thermal and plasma-enhanced MOCVD (PE-MOCVD) have been employed researchgate.netcambridge.org.
Optimization and Properties: The chemical design of the precursor molecule significantly influences the film's properties, including growth rate, morphology, microstructure, and carbon contamination researchgate.netacs.orgacs.org. The deposition temperature is a critical factor; for example, the hydride precursor [MgAl₂(OBuᵗ)₄H₄] can yield crystalline MgAl₂O₄ at temperatures as low as 450°C, whereas other precursors typically require 550-600°C acs.org. PE-MOCVD can further reduce deposition temperatures and enhance crystallinity, particularly on silicon substrates cambridge.org. These methods can produce epitaxial films with controlled Mg:Al stoichiometry derived directly from the precursor cambridge.org.
This compound, commonly known as spinel (MgAl₂O₄), is an inorganic compound valued for its exceptional hardness, high melting point, and excellent thermal and chemical stability. These properties make it suitable for a range of demanding applications. The synthesis of this compound spinel is crucial for tailoring its properties for specific uses, and several advanced methodologies have been developed to achieve controlled synthesis. This article focuses on key synthesis routes, detailing their principles, parameters, and research findings.
Structural Characterization and Microstructural Analysis of Magnesium Aluminate
Crystallographic Investigations
Crystallographic investigations focus on the atomic arrangement, phase purity, and orientation within magnesium aluminate.
Spinel Crystal Structure and Lattice Parameter Determination
This compound (MgAl₂O₄) is a prominent member of the spinel group, characterized by a cubic crystal structure. materialsproject.orgmst.eduwikipedia.orgmaterialsproject.orgmsesupplies.comadichemistry.commeta-laser.comresearchgate.netipcms.frlibretexts.org This structure belongs to the Fd̅3m space group (space group number 227). materialsproject.orgmst.edumaterialsproject.orgmeta-laser.comlibretexts.orgnih.gov The general formula for spinels is AB₂O₄, where the A cation (e.g., Mg²⁺) typically occupies tetrahedral sites, and the B cation (e.g., Al³⁺) occupies octahedral sites within a cubic close-packed array of anions (usually O²⁻). wikipedia.orgipcms.frlibretexts.orgalmatis.com In the "normal" spinel structure of MgAl₂O₄, magnesium ions (Mg²⁺) are situated in 1/8 of the tetrahedral voids, while aluminum ions (Al³⁺) occupy 1/2 of the octahedral voids. mst.eduwikipedia.orgadichemistry.comresearchgate.netipcms.frlibretexts.org
The lattice parameter of this compound spinel is a fundamental crystallographic parameter. Reported values typically fall around 8.08 Å. For instance, experimental and calculated values range from approximately 8.0797 Å to 8.085 Å. msesupplies.commeral.edu.mmsamaterials.com Other studies report equilibrium lattice parameters around 8.090 Å, ic.ac.uk and the primitive cell lattice parameter as 5.778 Å. materialsproject.org
Table 1: Lattice Parameters of this compound (Spinel)
| Lattice Parameter (Å) | Method/Reference |
| 8.0797 | XRD data meral.edu.mm |
| 8.0887 | XRD data meral.edu.mm |
| 8.085 | MSE Supplies msesupplies.com, Stanford Advanced Materials samaterials.com |
| 8.083 | MetaLaser meta-laser.com |
| 5.778 (primitive cell) | Materials Project materialsproject.org |
| 8.090 | Equilibrium value ic.ac.uk |
Phase Purity and Crystallographic Phase Evolution Studies
Ensuring the phase purity of this compound is crucial for its intended applications. X-ray Diffraction (XRD) is the primary technique used to confirm the presence of the spinel phase and identify any secondary crystalline phases. mst.edumeral.edu.mmtandfonline.comtandfonline.comcarnegiescience.eduthaiscience.infoscientific.netimim.plbiointerfaceresearch.com The formation of the pure spinel phase typically requires calcination at elevated temperatures, generally ranging from 700°C to 900°C, depending on the synthesis route and precursor materials. tandfonline.comthaiscience.infoscientific.netimim.plcore.ac.uk
Studies on phase evolution examine how synthesis parameters, such as precursor type, calcination temperature, milling, and stoichiometry, influence the formation of MgAl₂O₄. mst.eduscientific.netimim.plbiointerfaceresearch.comaip.org For example, deviations from the stoichiometric Mg:Al molar ratio of 1:2 can lead to the presence of MgO or Al₂O₃ phases, biointerfaceresearch.comgoogle.com while mechanical milling can introduce structural disorder. mst.edu The successful synthesis of phase-pure MgAl₂O₄ is often indicated by XRD patterns showing only the characteristic spinel peaks without any impurity phases. meral.edu.mmcarnegiescience.edu
Crystalline Orientation and Textural Analysis in Deposited Layers
While much of the research focuses on bulk this compound, studies on thin films of spinel-related materials provide insights into crystalline orientation and textural analysis. carnegiescience.eduresearchgate.netacs.orgaps.org For deposited layers, controlling the crystallographic orientation can significantly impact surface morphology and material properties. researchgate.netacs.orgengconfintl.org For example, in LiMn₂O₄ spinel thin films, specific orientations like (100), (110), and (111) result in distinct surface features. researchgate.netacs.org The (111) orientation is often favored due to lower surface energy and higher crystallinity in some spinel systems. aps.org For MgAl₂O₄ itself, its use as a substrate involves cleavage along the (100) plane. meta-laser.com Textural analysis, often employing techniques like electron backscatter diffraction (EBSD) or pole figure analysis in XRD, is used to understand the preferred orientation of crystallites within deposited layers. engconfintl.org
Microstructural Morphological Characterization
Microstructural characterization involves examining the physical features of the material, such as grain size, porosity, and surface morphology.
Assessment of Grain and Crystallite Dimensions
The dimensions of grains and crystallites are critical microstructural parameters that influence mechanical, thermal, and optical properties. Crystallite size is typically determined using X-ray diffraction (XRD) analysis, often employing the Scherrer equation. nih.govmeral.edu.mmtandfonline.comtandfonline.comthaiscience.infobiointerfaceresearch.comjst.go.jpaip.orgmdpi.comresearchgate.net Grain size, which refers to the larger, observable particles in a microstructure, is usually assessed through microscopy techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). carnegiescience.eduthaiscience.infoimim.plaip.orgjst.go.jptsijournals.comoptica.orgias.ac.inresearchgate.netresearchgate.netirejournals.comcapes.gov.br
Reported crystallite sizes for this compound synthesized via various methods can range from as small as approximately 8 nm tandfonline.comtandfonline.com to several tens or hundreds of nanometers. meral.edu.mmtandfonline.combiointerfaceresearch.comjst.go.jpaip.orgmdpi.comresearchgate.net For instance, crystallite sizes of around 16.40 nm have been measured by XRD, meral.edu.mm while other studies report values between 25-27 nm jst.go.jp and 28 nm or 78 nm for different annealing conditions. mdpi.com Grain sizes can vary even more widely, from nanometers to micrometers, depending on processing parameters. imim.plaip.orgtsijournals.comias.ac.inresearchgate.netresearchgate.net For example, grain sizes can be in the range of 2-10 µm imim.pl or up to 0.14-170 µm for transparent polycrystalline spinel. researchgate.net
Table 2: Crystallite and Grain Size of this compound
| Material/Sample | Size (nm/µm) | Method | Reference |
| MgAl₂O₄ nanopowder | ~8 | XRD, Scherrer | tandfonline.comtandfonline.com |
| MgAl₂O₄ (calcined at 800°C) | 16.40 | XRD | meral.edu.mm |
| MgAl₂O₄ (calcined at 800°C) | 16.10 | Scherrer | meral.edu.mm |
| Co–Ni spinel ferrite (B1171679) particles | 24–27 | Scherrer | jst.go.jp |
| Fe oxide films (intermediate between Fe₃O₄ and γ-Fe₂O₃) | 30–63 | XRD | aip.org |
| NiCr₂O₄ nanocrystalline ceramics (800 °C) | 28 | XRD | mdpi.com |
| NiCr₂O₄ nanocrystalline ceramics (1200 °C) | 78 | XRD | mdpi.com |
| ZnCr₂Se₄ nanocrystals (milled 1 h) | 25.2 | XRD | nih.gov |
| ZnCr₂Se₄ nanocrystals (milled 5 h) | 2 | XRD | nih.gov |
| MgAl₂O₄ nanoparticles (calcined at 1100°C) | 10–30 | XRD | thaiscience.info |
| MgAl₂O₄ (microcrystal) quenched from ~35 GPa | ~60 | TEM/XRD | aip.org |
| MgAl₂O₄ (nanocrystal) quenched from ~35 GPa | ~60 | TEM/XRD | aip.org |
| Transparent polycrystalline spinel (sintered) | 0.14–170 | Various | researchgate.net |
| Transparent MgAl₂O₄ spinel (submicron) | 0.4–0.6 µm | SPS | researchgate.net |
| MgAl₂O₄ (4% TiO₂ doped, sintered at 1400°C) | ~2–10 µm | SEM | imim.pl |
Porosity and Pore Structure Characterization
The porosity of this compound materials, including surface area and pore size distribution, is crucial for applications such as catalysts, adsorbents, and porous refractories. These characteristics are typically quantified using techniques like nitrogen adsorption-desorption isotherms (BET method) and mercury porosimetry. meral.edu.mmtandfonline.comtandfonline.comthaiscience.infotsijournals.comresearchgate.netresearchgate.netias.ac.incapes.gov.brnipne.romdpi.com
This compound nanopowders synthesized via specific methods can exhibit high specific surface areas, with values reported from around 47.3 m²/g nipne.ronih.gov up to over 200 m²/g. tandfonline.comtandfonline.comresearchgate.netias.ac.in For example, a nanopowder prepared by alkoxide hydrolysis and calcined at 700°C showed a BET surface area of approximately 206.5 m²/g. tandfonline.comtandfonline.com Other synthesis routes, such as sonochemical methods, have yielded surface areas up to 267 m²/g. researchgate.net
The pore structure can vary, with pore size distributions sometimes described as bimodal tsijournals.comias.ac.in or exhibiting slit-like pores. nipne.ronih.gov Average pore sizes can range from very small, around 1.5 nm, nipne.ronih.gov to several micrometers in porous ceramic applications. ias.ac.incapes.gov.br The porosity can be intentionally controlled through processing techniques, such as the use of pore-forming agents, to tailor the material's properties. tsijournals.comias.ac.inirejournals.comcapes.gov.br
Table 3: Surface Area and Porosity of this compound
| Material/Sample | Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Method | Reference |
| MgAl₂O₄ nanopowder (calcined at 700°C) | 206.5 | 1.44 | Not specified | BET, N₂ adsorption-desorption | tandfonline.comtandfonline.com |
| MgAl₂O₄ (sonochemical, calcined at 500°C) | 267 | Not specified | Not specified | BET | researchgate.net |
| MgAl₂O₄ (sonochemical, calcined at 800°C) | 138 | Not specified | Not specified | BET | researchgate.net |
| Cuprospinel nanoparticles | 47.3 | 0.064 (micropore) | 1.5 | BET, BJH | nipne.ronih.gov |
| MgAl₂O₄ (synthesized via [Al(sal)₂ (H₂O)₂]₂[Mg(dipic)₂] precursor) | 226.7 | Not specified | Not specified | BET | ias.ac.in |
| Porous MgAl₂O₄ ceramics (75.1% porosity) | Not specified | Not specified | 266 µm | Mercury porosimetry | capes.gov.br |
| MgAl₂O₄ (synthesized by hydrothermal process, with 1% CTAB) | 195.1 | Not specified | Not specified | BET | researchgate.net |
| MgAl₂O₄ nanoparticles (co-precipitation with ammonium (B1175870) bicarbonate) | 74.61 | Not specified | Not specified | BET | thaiscience.info |
List of Compound Names Mentioned:
this compound (MgAl₂O₄)
Spinel
Magnesium Oxide (MgO)
Aluminum Oxide (Al₂O₃)
Lithium Manganese Oxide (LiMn₂O₄)
Indium Gallium Zinc Oxide (IGZO)
Magnesium Chromite (MgCr₂O₄)
Iron(II,III) Oxide (Fe₃O₄)
Iron(III) Oxide (γ-Fe₂O₃)
Nickel Zinc Ferrite (Ni₀.₆₅Zn₀.₃₅Fe₂O₄)
Nickel Chromite (NiCr₂O₄)
Zinc Chromite Selenide (ZnCr₂Se₄)
Copper Ferrite (CuFe₂O₄)
Copper Chromite (CuCr₂O₄)
Manganese Cobalt Iron Oxide (MnCoFeO₄)
Titanium Dioxide (TiO₂)
Magnesite
Spectroscopic and Compositional Analysis Methodologies
Transmission Electron Microscopy (TEM) and Electron Diffraction (ED)
Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) are indispensable tools for elucidating the morphology, crystal structure, and phase purity of this compound. TEM imaging reveals the nanoscale architecture of MgAl₂O₄ particles, often showing them to be irregularly shaped and prone to agglomeration acs.org. However, specific synthesis methods can yield uniformly spherical nanoparticles with good monodispersity, with average sizes reported around 9.5 nm scielo.br. Other studies report polyhedral morphologies with particle diameters ranging from 22–52 nm cambridge.org, or sizes between 4–5 nm and up to 50 nm depending on the synthesis and processing conditions acs.orgmdpi.com.
High-resolution TEM (HRTEM) can resolve lattice planes, confirming the crystalline nature of the nanoparticles. For instance, a lattice spacing of approximately 0.246 nm has been attributed to the (311) crystal planes of MgAl₂O₄ spinel cambridge.org. Other observed lattice spacings include ~0.466 nm for (111), ~0.286 nm for (220), ~0.244 nm for (311), and ~0.202 nm for (400) planes scielo.br. Electron diffraction patterns, such as SAED, are vital for confirming the spinel structure, often displaying continuous rings indicative of random crystallite orientation and single-phase material irejournals.com. These diffraction patterns can also confirm the presence of MgAl₂O₄ spinel with characteristic peaks corresponding to specific crystallographic planes researchgate.netacs.org. Furthermore, TEM studies have investigated ion-beam-induced structural transformations, such as the transition from an ordered spinel to a disordered rocksalt-like structure aip.orgcapes.gov.br.
Table 1: TEM and ED Characterization Findings for this compound
| Observation | Size (nm) | Lattice Spacing (nm) | Key Findings | Source(s) |
| Irregularly shaped, agglomerated particles | Varies | N/A | General morphology | acs.org |
| Spherical particles, good monodispersity | ~9.5 | N/A | Morphology and size control | scielo.br |
| Polyhedral morphology | 22–52 | N/A | Morphology and size | cambridge.org |
| Nanoparticle size range | ~4-5 to ~50 | N/A | Size variation based on synthesis | acs.orgmdpi.com |
| Lattice spacing (311 plane) | N/A | 0.246 | Confirmation of spinel crystal structure | cambridge.org |
| Lattice spacings (111, 220, 311, 400) | N/A | ~0.466, 0.286, 0.244, 0.202 | Detailed crystallographic information | scielo.br |
| SAED patterns | N/A | N/A | Confirmation of spinel structure, random crystallite orientation, single-phase | irejournals.com |
| ED patterns | N/A | N/A | Confirmation of MgAl₂O₄ spinel structure | researchgate.netacs.org |
| Ion-beam induced structural transformation | N/A | N/A | Spinel to rocksalt phase transformation | aip.orgcapes.gov.br |
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition Mapping
Energy-Dispersive X-ray Spectroscopy (EDS/EDX) is crucial for verifying the elemental composition and distribution within this compound samples. EDS analysis consistently confirms the presence of magnesium (Mg), aluminum (Al), and oxygen (O) as the primary constituents acs.orgacs.orgmdpi.comirejournals.comacs.orgirjet.netbiointerfaceresearch.com. Elemental mapping techniques reveal a uniform distribution of these elements across the particles, underscoring the homogeneity of the synthesized material acs.orgacs.orgnih.gov.
Quantitative analysis typically indicates an atomic ratio of Mg:Al:O close to 1:2:4, which is stoichiometric for MgAl₂O₄ spinel irjet.net. Reported weight percentages for Mg, Al, and O can vary slightly depending on the synthesis method and sample preparation, with values such as 15.32% Mg, 28.17% Al, and 56.51% O acs.org, or 16.39% Mg, 34.59% Al, and 49.03% O mdpi.com. Importantly, EDS analysis generally confirms the high purity of the synthesized this compound, with minimal or no detectable amounts of other elements acs.orgacs.orgmdpi.comacs.org. EDS can also be employed to identify and map the distribution of dopant elements when present in MgAl₂O₄, such as Nickel (Ni) sid.ir or Iron (Fe) ijrat.org. Advanced EDS mapping techniques, like the Maximum Pixel Spectrum, can aid in the precise characterization of trace elements edax.com.
Table 2: EDS/EDX Elemental Composition of this compound
| Sample/Observation | Mg (%) | Al (%) | O (%) | Mg:Al Atomic Ratio | Purity Confirmation | Source(s) |
| Stoichiometric MgAl₂O₄ | ~17.39 | ~37.86 | ~44.75 | ~1:2 | Confirms elemental presence | conicet.gov.ar |
| Synthesized Nanoparticles | 15.32 | 28.17 | 56.51 | N/A | High purity, absence of other elements | acs.org |
| Synthesized Nanoparticles | 16.39 | 34.59 | 49.03 | N/A | High purity, absence of other elements | mdpi.com |
| Elemental Distribution | N/A | N/A | N/A | N/A | Uniform distribution of Mg, Al, O | acs.orgacs.orgnih.gov |
| Elemental Analysis | N/A | N/A | N/A | N/A | Presence of Mg, Al, O confirmed | acs.orgirejournals.combiointerfaceresearch.com |
| Doped Samples (e.g., Ni, Fe) | Varies | Varies | Varies | N/A | Confirms presence of dopant elements | sid.irijrat.org |
Dynamic Light Scattering (DLS) for Particle Size Distribution
Dynamic Light Scattering (DLS) is a technique used to measure the hydrodynamic diameter of particles suspended in a liquid, providing insights into their size distribution. For this compound nanoparticles, DLS measurements can reveal different size distributions depending on the synthesis and post-processing methods. For instance, initial magnesium and aluminum hydroxide (B78521) precursors might exhibit particle size distribution modes at 200 nm, 700 nm, and 950 nm. Upon calcination to form MgAl₂O₄ powders, these distributions shift, with observed modes at 120 nm and 430 nm researchgate.net. In the context of core-shell nanoparticles, DLS indicated a broad size range from 43 to 105 nm, with approximately 60% of the particles having a hydrodynamic diameter of 68 nm mdpi.com. Commercial this compound nanopowder is listed with a particle size of less than 50 nm as determined by BET analysis, though DLS provides hydrodynamic size sigmaaldrich.com. High-energy ball milling can also significantly alter the particle size distribution of MgAl₂O₄ powders researchgate.net.
Table 3: DLS Particle Size Distribution Data for this compound
| Sample/Condition | Particle Size Distribution (nm) | Notes | Source(s) |
| Initial Hydroxide Precursors | Modes at 200, 700, 950 | Pre-calcination stage | researchgate.net |
| Calcined MgAl₂O₄ Powders | Modes at 120, 430 | Post-calcination stage | researchgate.net |
| Core-Shell Nanoparticles | 43–105 (broad); ~60% at 68 | Hydrodynamic diameter | mdpi.com |
| Commercial Nanopowder (Sigma-Aldrich, BET) | <50 | BET measurement, not DLS | sigmaaldrich.com |
| Effect of High Energy Ball Milling | Modified particle size distribution | Milling impact on size distribution | researchgate.net |
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to assess the thermal stability, decomposition behavior, and phase transitions of this compound. TGA curves can reveal distinct weight loss steps at specific temperatures, indicating the decomposition of residual precursors or adsorbed species. For example, one study reported major decomposition steps between 100°C and 675°C, with specific weight losses observed at 100°C, 406°C, and 675°C, totaling 68.95% irjet.net.
These thermal analysis techniques are also critical for determining the temperatures at which the desired spinel phase forms. For instance, precursors can transform into the single spinel phase at temperatures as low as 900°C scielo.br. The method of synthesis significantly influences the required calcination temperature; for example, synthesis in a chlorine atmosphere can lead to complete spinel formation at 700°C, considerably lower than the 930°C required for synthesis in air conicet.gov.ar. TGA/DTA can also indicate the decomposition temperatures of synthesis precursors, often observed below 600°C researchgate.netresearchgate.net. The incorporation of MgAl₂O₄ into composite materials can sometimes enhance their thermal stability, as evidenced by increased decomposition temperatures and glass transition temperatures researchgate.net.
Table 4: TGA/DTA Findings for this compound
| Analysis Type | Observation | Temperature (°C) | Notes | Source(s) |
| TGA | Major decomposition steps | 100, 406, 675 | Total weight loss 68.95% between 100-675°C | irjet.net |
| TGA/DTA | Precursor to spinel phase transformation | ~900 | Dependent on synthesis method | scielo.br |
| TGA/DTA | Precursor decomposition | <600 | Maximum decomposition observed below this temperature | researchgate.netresearchgate.net |
| TGA/DTA | Spinel formation (Cl₂ atmosphere) | 700 | Complete reaction at 800°C | conicet.gov.ar |
| TGA/DTA | Spinel formation (Air atmosphere) | 930 | Higher temperature compared to Cl₂ atmosphere | conicet.gov.ar |
| TGA | Enhanced thermal stability in composites | Increased | Incorporation of MgAl₂O₄ into composite materials | researchgate.net |
Diffuse Reflectance Spectroscopy (DRS)
Diffuse Reflectance Spectroscopy (DRS) is a powerful technique for probing the optical properties of materials, particularly for determining their electronic band structure and optical band gap. For this compound, DRS is used to understand its light absorption characteristics and suitability for applications such as photocatalysis. Theoretical calculations suggest that pure crystalline MgAl₂O₄ has a very wide band gap of approximately 7.505 eV rsc.org. However, synthesized MgAl₂O₄ materials often exhibit different band gap values due to factors like amorphous content, defects, or particle size.
Reported optical band gap energies for synthesized this compound vary significantly:
MgAl₂O₄ containing amorphous matter shows an absorption edge in the UV region with a band gap of 3.90 eV rsc.org.
Undoped MgAl₂O₄ synthesized via sol-gel methods has been reported with band gaps around 4.42 eV sid.ir or as low as 2.84 eV fu-berlin.de.
Other studies report band gap values ranging from 4.86 to 5.42 eV for various nanophosphors researchgate.net, or specific values like 5.08–5.19 eV researchgate.net.
The band gap can be tunable; for example, MgAl₂O₄ doped with Mn²⁺ showed a tunable band gap from 5.04 to 4.58 eV with varying annealing periods up.ac.za.
MgAl coatings exhibit broad absorption in the mid-UV region, attributed to the inherent large band gap of MgAl₂O₄ mdpi.com.
The absorption features in DRS spectra, often observed in the UV region, are typically assigned to charge transfer transitions, such as O²⁻ → Al³⁺ sid.irfu-berlin.desaip.org.za.
Table 5: Diffuse Reflectance Spectroscopy (DRS) Band Gap Data for this compound
| Sample/Condition | Optical Band Gap (eV) | Notes | Source(s) |
| Pure MgAl₂O₄ Crystal (Theoretical) | 7.505 | Calculated value | rsc.org |
| MgAl₂O₄ with Amorphous Matter | 3.90 | UV absorption edge | rsc.org |
| Undoped MgAl₂O₄ (Sol-gel) | 4.42 | sid.ir | |
| Sol-gel Nanoparticles | 2.84 | fu-berlin.de | |
| Various Nanophosphors (Range) | 4.86–5.42 | researchgate.net | |
| MgAl₂O₄:Mn²⁺ (Tunable) | 5.04 to 4.58 | Tuned by annealing period (AP) | up.ac.za |
| MgAl₂O₄:Bi (0.5 mol%) | Absorption at longer wavelengths | Significant shift in absorption compared to undoped | saip.org.za |
| MgAl Coating | Mid-UV absorption | Attributed to inherent large band gap | mdpi.com |
| MgAl₂O₄:Sm³⁺ | 4.86–5.42 | Range of values, dependent on Sm concentration | researchgate.net |
Vibrating Sample Magnetometry (VSM)
Vibrating Sample Magnetometry (VSM) is a standard technique used to characterize the magnetic properties of materials, such as magnetic susceptibility, saturation magnetization, and coercivity. While VSM has been employed in studies involving this compound, the provided literature snippets primarily detail its use in the context of doped or composite materials where magnetic properties are of interest fu-berlin.de. For pure, stoichiometric MgAl₂O₄, which is typically diamagnetic or weakly paramagnetic, detailed magnetic characterization data are not extensively presented in the analyzed sources. Therefore, VSM is recognized as a relevant characterization tool for this compound systems, particularly when investigating magnetic modifications induced by doping or incorporation into composite structures.
Table 6: VSM Characterization of this compound
| Technique | Application | Findings/Notes | Source(s) |
| Vibrating Sample Magnetometry (VSM) | Characterization of magnetic properties | Used for studying magnetic properties. Specific quantitative data for pure MgAl₂O₄ not detailed in provided snippets; more common for doped/composite materials. | fu-berlin.de |
Compound List
this compound (MgAl₂O₄)
Magnesium Oxide (MgO)
Aluminum Oxide (Al₂O₃)
Aluminum Isopropoxide
Magnesium Ethoxide
Aluminum Nitrate (B79036)
Magnesium Nitrate
Citric Acid
Diethylene Glycol Monoethyl Ether
Starch
Stearic Acid
Span-80
Triton X-100
NP-40
Haynes 230
Sapphire (Al₂O₃)
Nickel (Ni)
Iron (Fe)
Europium (Eu)
Samarium (Sm)
Lithium Fluoride (B91410) (LiF)
Manganese (Mn)
Dysprosium (Dy)
Bismuth (Bi)
Chromium (Cr)
Zinc Oxide (ZnO)
Boron Carbide (B₄C)
Polyvinyl Alcohol (PVA)
Magnetite
Defect Chemistry and Non Stoichiometric Behavior in Magnesium Aluminate Spinel
Cation Site Occupancy and Inversion Parameter Quantification
In the stoichiometric MgAl₂O₄ spinel, Mg²⁺ ions are ideally situated in 1/8 of the tetrahedral sites, and Al³⁺ ions occupy 1/2 of the octahedral sites minsocam.orglboro.ac.uknih.govnih.govarizona.edu. However, cations can exchange their preferred lattice positions, a phenomenon known as inversion . This cation disorder is quantified by the inversion parameter (i or x) , which represents the fraction of Al³⁺ ions occupying the tetrahedral sites (or, conversely, Mg²⁺ ions on octahedral sites) minsocam.orgmdpi.comarizona.edugeoscienceworld.orgnih.gov. The general formula for a spinel with inversion can be written as (Mg₁₋ₓAlₓ)[MgₓAl₂₋ₓ]O₄, where the cations in parentheses occupy tetrahedral sites and those in square brackets occupy octahedral sites minsocam.org. A perfectly ordered normal spinel has an inversion parameter of 0, while a completely disordered spinel approaches an inversion parameter of 2/3 mdpi.comarizona.edu.
The degree of inversion is influenced by temperature and pressure, generally increasing with both arizona.edugeoscienceworld.orgarizona.edunih.govresearchgate.netarxiv.org. Experimental techniques such as X-ray diffraction (XRD), neutron powder diffraction (NPD), Raman spectroscopy, and solid-state nuclear magnetic resonance (NMR) spectroscopy are employed to quantify the inversion parameter arizona.edunih.govgeoscienceworld.orgnih.gov. Neutron diffraction is particularly effective due to the significant difference in neutron scattering cross-sections between Mg and Al nih.gov.
Table 1: Inversion Parameter (x) of MgAl₂O₄ as a Function of Temperature
| Temperature (°C) | Inversion Parameter (x) | Method Used | Reference |
| 600 | 0.18 | X-ray diffraction | arizona.edu |
| 700 | 0.22 (± 0.03) | ²⁷Al MAS NMR | geoscienceworld.org |
| 700 | 0.16 (± 0.02) | ¹⁷O MAS NMR | geoscienceworld.org |
| 800 | ~0.27 | X-ray diffraction | arizona.edu |
| 900 | ~0.27 | X-ray diffraction | arizona.edu |
| 1000 | 0.29 (± 0.03) | ²⁷Al MAS NMR | geoscienceworld.org |
| 1000 | 0.24 (± 0.03) | ¹⁷O MAS NMR | geoscienceworld.org |
| 1000 | ~0.27 | X-ray diffraction | arizona.edu |
| 1100 | 0.29 | X-ray diffraction | arizona.edu |
| ~1200 | 0.13 | Neutron diffraction | nih.gov |
| ~1400 | 0.22 to 0.27 | Various | minsocam.org |
Note: Values are approximate and may vary based on experimental conditions and measurement techniques.
Intrinsic Point Defects and Defect Cluster Architectures
Intrinsic point defects are fundamental to the defect chemistry of MgAl₂O₄. Among these, cation anti-site defects are considered the most dominant and stable intrinsic defects, with significantly lower formation energies compared to other defect types minsocam.orgnih.govresearchgate.netcapes.gov.brcore.ac.uknih.gov. These defects, along with vacancies and interstitials, can form clusters, which play a crucial role in accommodating non-stoichiometry and influencing material properties minsocam.orgresearchgate.netlanl.govic.ac.uk.
Anti-Site Disorder Phenomena
Anti-site disorder occurs when cations exchange their ideal lattice positions. In MgAl₂O₄, this primarily involves Mg²⁺ ions occupying octahedral sites normally reserved for Al³⁺ (MgAl), and Al³⁺ ions occupying tetrahedral sites normally reserved for Mg²⁺ (AlMg) minsocam.orgnih.govnih.govgeoscienceworld.orgresearchgate.net. This cation exchange is a thermally activated process and is a key mechanism for cation disordering geoscienceworld.org. The stability and low formation energy of these anti-site defects make them central to the defect chemistry of MgAl₂O₄, even at stoichiometric compositions minsocam.orgic.ac.uk.
Vacancy Defect Concentrations
Cation Vacancies: In non-stoichiometric, alumina-rich spinel compositions, elevated concentrations of magnesium (V''Mg) and aluminum (V'Al) cation vacancies are predicted tandfonline.comresearchgate.netcapes.gov.br. Magnesium vacancies are generally considered more probable than aluminum vacancies researchgate.net.
Oxygen Vacancies: Oxygen vacancies (V•O, V••O) can form, particularly under reducing conditions or in MgO-rich spinels researchgate.nettandfonline.comresearchgate.netlu.lvresearchgate.netaip.org. These can be charge-compensated by magnesium interstitials or other defects tandfonline.comresearchgate.net. Positively charged oxygen vacancies (F⁺ centers) have been identified and are associated with photoluminescence in MgAl₂O₄ researchgate.netaip.org.
Schottky and Frenkel Defects: MgAl₂O₄ can exhibit Schottky defects (simultaneous formation of cation and anion vacancies) and Frenkel defects (vacancy-interstitial pairs) researchgate.netic.ac.uk. The Schottky defect formation is generally favored over Frenkel reactions ic.ac.uk. In stoichiometric MgAl₂O₄, anti-site defects far outweigh the concentrations of vacancies and interstitials ic.ac.uk.
Interstitial Defect Configurations
Cation Interstitials: Magnesium interstitials (Mg•i) and aluminum interstitials (Al•i) can be present, with Mg interstitials being more probable researchgate.netcapes.gov.brcore.ac.uknih.govresearchgate.net.
Oxygen Interstitials: Oxygen interstitials (O'i) are also intrinsic defects, often forming as split interstitials (dumbbell configurations) capes.gov.brcore.ac.uknih.govlu.lv. These are typically more mobile than vacancies and can influence recombination rates lu.lv.
Defect Clustering: Interstitial defects can cluster with vacancies or other interstitials, altering their mobility and stability capes.gov.brcore.ac.uknih.govlanl.govlu.lvresearchgate.net. For instance, the clustering of Mg and O defects can significantly reduce oxygen interstitial mobility lanl.gov.
Stoichiometric Deviation Accommodation Mechanisms
Magnesium aluminate spinel can deviate from its ideal MgAl₂O₄ stoichiometry, accommodating excess Al₂O₃ or MgO tandfonline.comresearchgate.netcapes.gov.br. The spinel phase field at high temperatures is asymmetric, allowing for a greater degree of Al₂O₃ excess compared to MgO excess minsocam.org.
Studies on Alumina-Rich Compositions
The incorporation of excess Al₂O₃ into the spinel structure is generally a more energetically favorable process than accommodating excess MgO tandfonline.comresearchgate.netcapes.gov.br. In alumina-rich compositions, the defect chemistry is characterized by elevated concentrations of magnesium and aluminum cation vacancies tandfonline.comresearchgate.netcapes.gov.br. This deviation is often accommodated through mechanisms such as:
Cation Vacancies: Al³⁺ ions substitute for Mg²⁺ ions on tetrahedral sites, leading to a deficit of positive charge. To maintain charge neutrality, cation vacancies, particularly Mg vacancies, are formed nih.gov. A representative defect reaction for Al₂O₃ excess is: 2Al³⁺ + V''Mg → 3Mg²⁺ researchgate.net
Anti-site Defects and Oxygen Vacancies: Al³⁺ on Mg²⁺ sites (AlMg) can also compensate for Al₂O₃ excess, with charge compensation provided by oxygen vacancies (V•O) researchgate.net.
The defect chemistry of non-stoichiometric spinels is largely governed by clusters formed from anti-site defects and other point defects minsocam.org. The presence of excess Al₂O₃ can lead to a reduction in the number of available surface adsorption sites due to changes in cation distribution and the formation of vacancies nih.gov.
Studies on Magnesia-Rich Compositions
This compound spinel can exist as a solid solution with deviations from its stoichiometric MgAl₂O₄ composition, accommodating either excess alumina (B75360) (Al₂O₃) or excess magnesia (MgO) tandfonline.comminsocam.orgcapes.gov.brnitrkl.ac.in. In magnesia-rich compositions (MgO excess), the defect chemistry is primarily governed by the incorporation of Mg²⁺ ions into sites normally occupied by Al³⁺, leading to defects such as Mg²⁺ on Al³⁺ octahedral sites (MgAl'). This non-stoichiometry is typically compensated by the formation of oxygen vacancies (V••O) or magnesium interstitials (Mgᵢ••) tandfonline.comcapes.gov.brnih.govresearchgate.net. The presence of excess MgO generally leads to an increase in the lattice parameter of the spinel structure core.ac.ukminsocam.org. Studies simulating defect chemistry indicate that while excess Al₂O₃ is accommodated by cation vacancies, excess MgO is facilitated by a combination of oxygen vacancies and magnesium interstitials tandfonline.comcapes.gov.br.
Table 1: Defect Compensation Mechanisms in Non-Stoichiometric MgAl₂O₄
| Compositional Deviation | Dominant Defects | Compensation Mechanism |
| Al₂O₃-Rich | AlMg• (Al³⁺ on Mg²⁺ site) | Cation Vacancies (V''Mg, V'Al) |
| MgO-Rich | MgAl' (Mg²⁺ on Al³⁺ site) | Oxygen Vacancies (V••O), Magnesium Interstitials (Mgᵢ••) |
Influence of Defect Structures on Material Response
The presence and type of defects within the this compound spinel lattice profoundly influence its mechanical, electrical, and optical properties.
Mechanical Properties: In non-stoichiometric spinels, dislocations are often composed of partial dislocations bounding stacking faults, with the width of these fault ribbons increasing with the degree of deviation from stoichiometry tandfonline.com. Stoichiometric crystals, in contrast, exhibit limited plastic deformation before fracturing at higher stresses tandfonline.com. Vacancies can play a role in fracture mechanisms by converging into micropores or microcracks, particularly at elevated temperatures researchgate.net. Grain boundary mobility is also sensitive to stoichiometry, with magnesia-rich spinel exhibiting higher grain boundary mobility than stoichiometric or alumina-rich compositions mit.edu. The mechanical properties, such as elastic modulus and tensile strength, are significantly temperature-dependent, generally decreasing with increasing temperature researchgate.nettandfonline.com.
Electrical Conductivity: The electrical conductivity of MgAl₂O₄ is predominantly ionic, with cation vacancies acting as the primary charge carriers, a phenomenon linked to cation non-stoichiometry researchgate.net. Alternating current (AC) conductivity studies reveal an increase with frequency, indicative of relaxation mechanisms, and activation energies suggest that conduction is facilitated by hopping processes involving oxygen vacancies researchgate.netbiointerfaceresearch.com.
Optical Properties: The presence of various defect states within the band gap, such as oxygen vacancies (often referred to as F, F⁺, F₂ centers) and antisite defects, leads to tunable emission characteristics in MgAl₂O₄ aip.orgacs.org. These defects can influence optical properties, making the material a potential candidate for optical-based thermal sensors acs.org. Antisite defects, in particular, can act as electron trapping sites, influencing photoconductivity aip.org.
Table 2: Influence of Defects on this compound Spinel Properties
| Defect Type | Influence on Property | Notes |
| Cation Anti-site Defects (Inversion) | Electrical conductivity (ionic carrier) | researchgate.net |
| Cation Vacancies (V''Mg, V'Al) | Accommodate Al₂O₃ excess, influence mechanical properties | tandfonline.comtandfonline.comresearchgate.net |
| Oxygen Vacancies (V••O) | Accommodate MgO excess, electrical conductivity | tandfonline.comcapes.gov.brresearchgate.netresearchgate.netresearchgate.net |
| F/F⁺ Centers (Oxygen Vacancy Related) | Optical emission, potential for sensors, photoconductivity | aip.orgacs.org |
Investigation of Cation Ordering and Disordering Transitions
A fundamental aspect of MgAl₂O₄ defect chemistry is cation disorder, specifically the exchange of Mg²⁺ and Al³⁺ ions between their preferred tetrahedral (A) and octahedral (B) sites, respectively aip.orgmst.eduminsocam.orgnih.govgeoscienceworld.orgcapes.gov.brrsc.orgarizona.eduarizona.edunih.govscispace.comaip.orgresearchgate.netic.ac.ukosti.gov. In the ideal "normal" spinel structure, Mg²⁺ ions exclusively occupy the tetrahedral sites, and Al³⁺ ions occupy the octahedral sites. However, in reality, a degree of cation disorder, quantified by the inversion parameter 'x' (representing the fraction of Al³⁺ ions on tetrahedral sites), is prevalent even in stoichiometric MgAl₂O₄ minsocam.orggeoscienceworld.orgarizona.eduarizona.edunih.govscispace.comosti.gov.
The degree of cation disorder is highly dependent on temperature, with disorder increasing significantly as temperature rises aip.orggeoscienceworld.orgarizona.edunih.govscispace.comaip.orgosti.gov. For instance, studies show an increase in the inversion parameter from approximately 0.16 at 700°C to around 0.35 at 1600°C geoscienceworld.orgarizona.eduscispace.com. This temperature-dependent disordering is a thermally activated process, with significant transitions occurring around 850-860°C researchgate.netbohrium.com. The ability to "freeze" or quench these disordered states is typically limited to temperatures below approximately 1300°C nih.govscispace.com.
Non-stoichiometry also plays a critical role in cation ordering. Deviations from stoichiometry, particularly MgO deficiency, can significantly alter the degree of cation order arizona.eduscispace.com. Furthermore, external factors such as electron or ion irradiation can induce cation disordering, leading to phase transitions and lattice expansion aip.orgcapes.gov.brrsc.orgaip.orgic.ac.uk.
Table 3: Approximate Cation Disorder (Inversion Parameter 'x') vs. Temperature in MgAl₂O₄
| Temperature (°C) | Approx. Inversion Parameter (x) | Notes/References |
| 700 | 0.16 - 0.22 | geoscienceworld.org |
| 850 | ~0.20 | bohrium.com (transition) |
| 1000 | ~0.29 | geoscienceworld.org |
| 1100 | ~0.29 | arizona.edu |
| 1400 | ~0.24 | geoscienceworld.org |
| 1600 | ~0.35 | arizona.eduscispace.com |
Compound List:
this compound (MgAl₂O₄)
Theoretical and Computational Studies of Magnesium Aluminate
First-Principles Quantum Mechanical Simulations (e.g., Density Functional Theory)
First-principles methods, primarily Density Functional Theory (DFT) and its advanced variants, are foundational for understanding the electronic structure, bonding, and defect energetics in MgAl2O4. These methods solve the Schrödinger equation for electrons in a material based on fundamental physical laws, offering atomistic-level detail.
Electronic Band Structure Calculations
Electronic band structure calculations reveal the energy levels available to electrons, dictating the material's optical and electrical properties. DFT calculations using various approximations for the exchange-correlation functional have been employed to determine the band gap of MgAl2O4.
Band Gap Values: Calculations using the Generalized Gradient Approximation (GGA) and the Perdew-Burke-Ernzerhof (PBE) functional typically yield a direct band gap of approximately 5.30 eV aip.org. Other first-principles methods, such as the plane-wave pseudopotential approach within the Local Density Approximation (LDA), also provide band structures comparable to experimental data . More advanced quasiparticle calculations, such as the G0W0 approach, refine these values, predicting a direct band gap at the Γ point of 7.88 eV, which shows good agreement with experimental optical reflectivity measurements aip.org. Indirect band gaps have also been calculated, with values around 3.01 eV and 2.90 eV in specific directions using the G0W0 method aip.org.
Electronic Properties: The electronic charge density distribution indicates a mixed ionic and covalent nature of the bonds within MgAl2O4. The Mg–O bond exhibits greater ionicity compared to the Al–O bond, attributed to the larger electronegativity difference uobasrah.edu.iq. Calculations of the effective mass of electrons suggest a high mobility in the conduction band minimum, implying potential for good electrical conductivity under certain conditions uobasrah.edu.iq. The material's high transparency in the visible and infrared regions is consistent with its wide electronic band gap aip.orguobasrah.edu.iq.
Computational Analysis of Defect Formation Energies and Stability
The presence and behavior of point defects significantly influence the properties of MgAl2O4, particularly its mechanical and electrical characteristics. DFT and other first-principles methods are used to calculate the formation energies and assess the stability of various intrinsic defects.
Types of Defects: Common point defects studied include cation anti-site defects (e.g., Mg on an Al site or Al on a Mg site), vacancies (Mg, Al, or O), and interstitials (Mg, Al, or O) core.ac.uknih.govcapes.gov.br. Split interstitials, such as Mg-Al split interstitials, and more complex configurations like Al 'ring' defects involving multiple interstitials and vacancies have also been investigated core.ac.uknih.govcapes.gov.br. Hole-type defects, known as V-centers, have also been characterized using hybrid DFT functionals lu.lv.
Formation Energies and Stability: Cation anti-site defects are found to have relatively low formation energies and are considered stable defects within the MgAl2O4 lattice core.ac.uknih.govcapes.gov.br. Isolated aluminum interstitials, however, are energetically unfavorable unless they are part of a more complex defect structure, such as a Mg-Al split interstitial or a ring defect core.ac.uknih.govcapes.gov.br. For instance, the formation energy of an Al 'ring' defect has been calculated to be approximately 7.34 eV using DFT, compared to 10.2 eV predicted by empirical potentials core.ac.uk. The formation energy of an anti-site defect pair has been computed to converge around 0.64 eV core.ac.uk.
Methodological Comparisons: Studies often compare DFT results with those obtained from empirical potentials. While empirical potentials can overestimate absolute formation energies, they generally predict the type and relative stability of defects accurately core.ac.uknih.govcapes.gov.br. Hybrid functionals like B3LYP and HSE06 have been employed to accurately model defect properties, with calculations often utilizing large supercells to ensure convergence and account for charge states lu.lvmpg.de.
Atomistic Simulation Approaches
Atomistic simulation encompasses a range of techniques that model materials at the atomic level, often employing interatomic potentials derived from first-principles or empirical fitting. These methods are valuable for studying properties that depend on atomic arrangements, such as surface energies and morphology.
Surface Properties: Atomistic simulations have been used to investigate the low-index surfaces of MgAl2O4, including their structure and energies researchgate.netrsc.org. For example, calculations using potentials that include anion polarizability have determined surface energies for the {100}, {110}, and {111} orientations to be approximately 2.27 J/m², 2.85 J/m², and 3.07 J/m², respectively researchgate.net. These studies reveal significant surface relaxation for the {110} and {111} facets researchgate.net. Cation ordering, particularly the formation of inverse spinel structures, plays a critical role in determining the relative surface stability rsc.org.
General Structural Studies: DFT has also been applied to study the crystal structural and electronic properties of MgAl2O4, providing a foundation for understanding its bulk behavior brunel.ac.uk.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations use classical mechanics to model the time evolution of a system of atoms and molecules. This technique is particularly useful for studying dynamic processes, mechanical behavior, and thermal transport properties at finite temperatures.
Simulation of Interfacial Bonding and Atomic Diffusion
MD simulations can probe atomic diffusion and the nature of bonding at interfaces or in condensed phases.
Diffusion in Melts: Molecular dynamics simulations of MgO-Al2O3 melts, using first-principles-derived ionic interaction models, have reproduced experimental densities, structure factors, and transport properties geoscienceworld.org. These studies observed anomalous behavior in self-diffusion and shear viscosity as a function of melt composition, with a minimum in Al self-diffusion and a maximum in shear viscosity near the MgAl4O7 composition. These anomalies were attributed to structural changes within the melt, such as variations in Al coordination geoscienceworld.org. While this study focuses on a melt, it provides insights into the dynamic behavior of constituent ions in an Al-O-Mg system.
Mechanical Deformation Mechanism Modeling
MD simulations are a powerful tool for investigating the mechanical properties of materials, including their response to tensile or compressive stress, and understanding the underlying deformation and failure mechanisms.
Tensile Properties and Temperature Dependence: MD simulations of MgAl2O4 single crystals reveal significant anisotropy and temperature sensitivity in their mechanical properties researchgate.netnih.govresearchgate.net. For uniaxial tensile loading along the mdpi.com orientation, Young's modulus decreases linearly from approximately 237.1 GPa at 100 K to 154.9 GPa at 2100 K. Similarly, the ultimate tensile strength (UTS) drops from 23.9 GPa to 11.5 GPa over the same temperature range researchgate.net. Studies on nanowires indicate that the nih.gov orientation exhibits the highest elastic modulus and UTS, with properties generally decreasing with increasing temperature nih.govresearchgate.net.
Deformation and Failure Mechanisms: The primary failure mechanism identified in MD simulations under uniaxial tensile loading is brittle fracture, often initiated by point defects or the convergence of vacancies into microcracks researchgate.netresearchgate.net. The propagation of these microcracks is influenced by crystal orientation and the presence of slip bands researchgate.netresearchgate.net. Higher temperatures tend to accelerate crack propagation, leading to premature failure researchgate.net. In other spinel compounds, grain size influences deformation mechanisms, with shear banding dominating at smaller grain sizes and phase transitions becoming significant at larger sizes researchgate.netaip.org.
Table 1: Electronic Band Gaps of MgAl2O4
| Method/Functional | Band Gap Type | Value (eV) | Reference |
| GGA-PBE | Direct | ~5.30 | aip.org |
| G0W0 | Direct | 7.88 | aip.org |
| G0W0 (corrected) | Indirect | ~3.01 | aip.org |
| G0W0 (corrected) | Indirect | ~2.90 | aip.org |
Table 2: Defect Formation Energies in MgAl2O4
| Defect Type | Formation Energy (eV) | Method/Notes | Reference |
| Anti-site defect pair | ~0.64 | DFT | core.ac.uk |
| Al 'ring' defect | 7.34 | DFT (vs. 10.2 eV empirical) | core.ac.uk |
| Isolated Al interstitial | Unfavorable | DFT | core.ac.uknih.govcapes.gov.br |
| Vacancies (Mg, Al, O) | Studied | DFT | core.ac.uknih.govcapes.gov.br |
| Interstitials (O, Mg, Al) | Studied | DFT | core.ac.uknih.govcapes.gov.br |
| Hole-type defects (V-centers) | Studied | Hybrid DFT (B3LYP) | lu.lv |
Table 3: Surface Energies of MgAl2O4 Low-Index Facets
| Surface Facet | Surface Energy (J/m²) | Notes | Reference |
| {100} | ~2.27 | Atomistic simulation with potentials | researchgate.net |
| {110} | ~2.85 | Atomistic simulation with potentials | researchgate.net |
| {111} | ~3.07 | Atomistic simulation with potentials | researchgate.net |
Table 4: Mechanical Properties of MgAl2O4 as a Function of Temperature (from MD Simulations)
| Temperature (K) | Young's Modulus (GPa) | UTS (GPa) | Reference |
| 100 | ~237.1 | ~23.9 | researchgate.net |
| 2100 | ~154.9 | ~11.5 | researchgate.net |
Prediction of Phase Transformations Under Extreme Conditions
The stability and structural evolution of magnesium aluminate under extreme pressure and temperature conditions are critical for understanding its potential applications and behavior in geological and astrophysical contexts. Theoretical methods, such as Density Functional Theory (DFT), have been instrumental in predicting these transformations.
High-Pressure Effects on Crystalline Phases
Computational studies predict that under increasing pressure, the spinel structure of MgAl₂O₄ undergoes significant transformations. First-principles calculations indicate that at elevated pressures, MgAl₂O₄ may first decompose into its constituent oxides, MgO and Al₂O₃ researchgate.nettandfonline.com. Subsequently, these binary components can react at higher pressures to form a distinct high-pressure phase of MgAl₂O₄ (hp-MgAl₂O₄) researchgate.nettandfonline.com. This high-pressure polymorph is characterized by a smaller unit cell volume and a higher bulk modulus compared to the ambient spinel phase researchgate.nettandfonline.com. Experimental investigations using synchrotron X-ray powder diffraction up to 30 GPa at room temperature have determined the equation of state parameters for the spinel phase, yielding a bulk modulus (K₀) of approximately 190.8 GPa arizona.edu. Further studies suggest that compression primarily leads to a shortening of the cell edge with minimal changes in the oxygen fractional coordinate arizona.edu.
In some instances, under shock compression, MgAl₂O₄ has been observed to undergo an order-disorder phase transition, accompanied by a significant volume expansion, which theoretical calculations confirm is closely linked to the induced cation site disorder aip.org. While direct phase transitions to entirely new structural types for MgAl₂O₄ itself under high pressure are complex, studies on analogous materials like Mg₂GeO₄ provide insights into potential behaviors, such as transitions to more densely packed or disordered structures at ultrahigh pressures geoscienceworld.orgpnas.org.
Combined High-Pressure and High-Temperature Phase Stability Investigations
The interplay of high pressure and high temperature reveals more complex phase stability landscapes for this compound. Experimental work conducted in multi-anvil apparatuses within pressure-temperature ranges of 18-27 GPa and 1400-2500 °C has shown that MgAl₂O₄ spinel can decompose into a mixture of Al₂O₃ (corundum) and a new phase, identified as Mg₂Al₂O₅ researchgate.net. This decomposition occurs at pressures above approximately 20 GPa and temperatures exceeding 2100 °C. The Mg₂Al₂O₅ phase exhibits an orthorhombic symmetry (Pbam) with determined lattice parameters a=9.3710(6) Å, b=12.1952(6) Å, and c=2.7916(2) Å, forming a structure related to ludwigite researchgate.net. The transition boundary between the spinel phase and the Mg₂Al₂O₅ + Al₂O₃ assemblage exhibits a notably negative pressure-temperature slope researchgate.net. At different pressure-temperature conditions (26-27 GPa and 1400-2000 °C), MgAl₂O₄ dissociation products can recombine into a calcium-ferrite type MgAl₂O₄ researchgate.net. These findings highlight the complex phase diagram of this compound under combined extreme conditions, with theoretical calculations often employed to map these stability fields researchgate.nettandfonline.com.
Computational Modeling of Cationic Disordering
Cationic disorder, specifically the distribution of Mg²⁺ and Al³⁺ ions between tetrahedral (A) and octahedral (B) sites in the spinel lattice, is a key aspect of this compound's properties, particularly its response to temperature and radiation. MgAl₂O₄ is generally considered a "normal" spinel, meaning Mg²⁺ ions preferentially occupy tetrahedral sites and Al³⁺ ions occupy octahedral sites in its ground state ic.ac.ukmdpi.com. However, at elevated temperatures, a degree of "inversion" occurs, where Mg²⁺ ions migrate to octahedral sites, and Al³⁺ ions occupy tetrahedral sites ic.ac.ukmdpi.comosti.govbbk.ac.ukarizona.edu.
Computational modeling, primarily using DFT combined with techniques like cluster expansion and Monte Carlo simulations, has been crucial in quantifying this disorder ic.ac.uklu.lvcore.ac.ukresearchgate.netnih.govcapes.gov.brsemanticscholar.org. These studies reveal that cation anti-site defects (e.g., Al³⁺ on a tetrahedral site normally occupied by Mg²⁺) have relatively low formation energies and are stable defects lu.lvcore.ac.uknih.govcapes.gov.brsemanticscholar.org. The inversion parameter (i), defined as the fraction of tetrahedral sites occupied by Al³⁺, increases with temperature mdpi.comarizona.edu. For synthetic MgAl₂O₄ powders, an inversion parameter around 0.25 is typically observed mdpi.com. High-temperature neutron diffraction studies indicate that this inversion parameter can reach values up to 0.35 in MgAl₂O₄ at elevated temperatures arizona.edu. Monte Carlo simulations suggest an order-disorder transition temperature for MgAl₂O₄ around 860 K researchgate.net. Theoretical investigations also explore the formation energies and stability of various point defects and small defect clusters, finding that empirical potential simulations, while often overestimating formation energies, generally predict the type and relative stability of these defects accurately lu.lvcore.ac.uknih.govcapes.gov.brsemanticscholar.org. The interplay between structural defects like twin boundaries and cation disorder has also been investigated using DFT, revealing that surface effects can lead to inversion patterns distinct from the bulk geoscienceworld.org.
Theoretical Investigations of Early-Stage Cluster Nucleation (e.g., in astrophysical contexts)
This compound plays a role in theories of dust formation in astrophysical environments, such as the atmospheres of oxygen-rich evolved stars kuleuven.beaanda.orgaanda.orgarxiv.orgwhiterose.ac.ukaanda.orgarxiv.orgku.dkwhiterose.ac.uk. Theoretical and computational approaches, employing quantum-chemical methods and detailed chemical-kinetic networks, are used to understand the initial steps of dust nucleation aanda.orgaanda.orgarxiv.orgwhiterose.ac.ukaanda.orgarxiv.org. These studies model the formation and destruction of magnesium-, calcium-, and aluminum-bearing molecules and the smallest monomer clusters, such as (MgAl₂O₄)₁ and (CaAl₂O₄)₁.
Research indicates that while alumina (B75360) (Al₂O₃) clusters are generally favored as primary seed particles for dust formation, the nucleation of MgAl₂O₄ (spinel) clusters is kinetically hindered due to the low reactivity of the Mg atom aanda.orgaanda.orgarxiv.orgwhiterose.ac.ukaanda.orgarxiv.org. Consequently, calcium aluminate clusters are found to be more stable and form more readily than their magnesium-rich counterparts aanda.orgaanda.orgarxiv.orgwhiterose.ac.ukaanda.orgarxiv.org. In specific astrophysical models, the formation of MgAl₂O₄ clusters is considered negligible, whereas calcium aluminate species can form in significant abundances, contributing to stellar dust formation and mass-loss processes aanda.orgarxiv.org. The theoretical framework allows for the identification of low-energy isomers for these clusters, providing insights into their potential stability and formation pathways in stellar envelopes aanda.orgarxiv.orgwhiterose.ac.ukaanda.orgarxiv.org.
Advanced Materials Research and Functional Applications of Magnesium Aluminate
Research on Magnesium Aluminate Ceramic Systems
This compound (MgAl₂O₄) spinel is a ceramic material of significant interest due to its unique combination of properties, including high melting point, excellent mechanical strength, chemical inertness, and broad optical transparency. sciopen.com These characteristics make it a candidate for a wide range of demanding applications, from transparent armor to refractory materials in high-temperature industrial processes. sciopen.comceramic-science.com Ongoing research is focused on refining its properties and expanding its functional applications through advanced fabrication and processing techniques.
Fabrication of Transparent Ceramics and Optical Performance Optimization
The fabrication of high-quality transparent this compound ceramics is a complex process that requires precise control over the material's microstructure to achieve near-theoretical transparency. baikowski.comsci-hub.se The primary challenge lies in eliminating light scattering centers, which can significantly degrade optical performance. sci-hub.se
Light scattering within a ceramic material is a major obstacle to achieving high transparency. The primary sources of scattering include porosity, grain boundaries, secondary phases, and impurities. sci-hub.seaip.org To produce transparent ceramics, it is crucial to achieve near-full densification, as even a small amount of residual porosity can render the material translucent or opaque. aip.org Impurities, particularly those that remain at grain boundaries after processing, can also act as significant scattering centers. sci-hub.se For instance, residual anions from precursor materials can become trapped at grain boundaries during hot pressing, leading to light scattering. sci-hub.se
The use of high-purity starting powders is a critical first step in mitigating scattering from impurities. sci-hub.se Furthermore, advanced processing techniques are employed to minimize residual porosity. The ability to achieve near-full density is a key requirement for fabricating highly transparent spinel ceramics. aip.org
Achieving a uniform and homogeneous microstructure is paramount for optimal optical performance. worldscientific.com This involves controlling grain size and ensuring an even distribution of all constituent phases. Inhomogeneous microstructures, characterized by bimodal grain size distributions or the presence of secondary particles, can lead to increased light scattering and reduced transparency. researchgate.net
For instance, in alumina-rich spinel ceramics, an inhomogeneous microstructure with bimodal grain size and rod-shaped particles was observed when the excess alumina (B75360) content was low. researchgate.net However, as the amount of alumina increased, the microstructure became more homogeneous, with a reduction in both grain size and the number of rod-shaped particles. researchgate.net This highlights the critical role of composition in controlling the microstructural evolution and, consequently, the optical properties. The goal is to create a microstructure free of large pores and other defects that can impede optical performance. baikowski.com
To achieve the high levels of densification required for transparency, various advanced sintering techniques are employed. Traditional pressureless sintering is often insufficient for producing fully dense spinel ceramics directly from high-purity powders. mdpi.com Therefore, pressure-assisted methods are commonly utilized.
Hot Isostatic Pressing (HIP) is a process that applies high pressure and temperature to a material to reduce or eliminate residual porosity. aidic.it It is often used as a final densification step after an initial sintering process, such as pressureless sintering or hot pressing. sci-hub.seaidic.it For example, a two-stage process of hot-pressing followed by HIP has been used to fabricate transparent this compound spinel ceramics. The HIP treatment serves to eliminate any remaining pores, leading to a highly dense and transparent final product. aidic.it
Spark Plasma Sintering (SPS) is a rapid sintering technique that uses pulsed direct current and uniaxial pressure to consolidate powders at lower temperatures and in shorter times compared to conventional methods. mdpi.com SPS has proven to be an effective method for fabricating fine-grained and transparent spinel ceramics. It can be used to produce transparent spinel from a mixture of MgO and Al₂O₃ powders without the need for sintering aids. In some cases, a combination of SPS and a subsequent HIP treatment is used to produce large, highly transparent ceramic parts. aidic.it
The table below summarizes the impact of different sintering techniques on the properties of this compound ceramics based on various research findings.
| Sintering Technique | Key Process Parameters | Resulting Properties | Reference |
| Spark Plasma Sintering (SPS) | Temperature: 1250°C, Soak time: 10 min | In-line transmission of 55% at 4.7 µm, Hardness: 2040 HV | |
| SPS | Temperature: 1350°C | Real In-line Transmission (RIT) of 72% at 550 nm, Hardness: 16.7 GPa | mdpi.com |
| Hot Isostatic Pressing (HIP) | Temperature: 1700°C, Pressure: 1500 bar (Argon) | Optical transmission up to 84% | nih.gov |
| SPS followed by HIP | SPS: 1450°C, 50 MPa, 2 hours; HIP: 1500°C, 200 MPa (Ar), 0.5-10 hours | Highly transparent parts (30 mm diameter, 4 mm thick) | aidic.it |
Dopants play a crucial role in the processing and final properties of this compound ceramics. They can act as sintering aids, control grain growth kinetics, and enhance mechanical or optical properties. researchgate.net
Sintering Aids: Certain dopants, often referred to as sintering aids, can facilitate the densification process. Lithium fluoride (B91410) (LiF) is a commonly used sintering aid in the fabrication of transparent spinel ceramics. google.commdpi.com It can form a transient liquid phase that promotes densification. mdpi.com Other transition metal fluorides, such as manganese fluoride (MnF₂) and cobalt fluoride (CoF₂), have also been investigated as sintering aids and have been shown to be as effective as LiF in promoting densification during SPS. mdpi.com
Grain Growth Control and Property Enhancement: Dopants can also be used to control the microstructure and improve the material's properties. For example, the addition of yttria (Y₂O₃) has been found to favor the densification of spinel and lead to a more controlled grain structure. researchgate.net This is attributed to the formation of a secondary phase, yttrium aluminum garnet (YAG), which has a crystal structure similar to spinel. researchgate.netresearchgate.net The addition of silica (B1680970) has been shown to reduce cracking in laser direct deposited spinel ceramics. nih.gov Rare-earth dopants can also be used to modify the microstructure and significantly improve the sintering behavior and mechanical properties of this compound spinel. researchgate.netijfmr.com
The table below provides examples of dopants used in this compound ceramics and their effects.
| Dopant | Effect | Reference |
| Lithium Fluoride (LiF) | Acts as a sintering aid, promoting densification. | google.commdpi.com |
| Yttria (Y₂O₃) | Favors densification, controls grain structure, and can improve mechanical properties. | researchgate.netresearchgate.net |
| Silica (SiO₂) | Reduces crack formation in laser direct deposited ceramics. | nih.govijfmr.com |
| Manganese Fluoride (MnF₂) | Promotes densification, but can cause significant grain growth. | mdpi.com |
| Cobalt Fluoride (CoF₂) | Promotes densification, but can cause significant grain growth. | mdpi.com |
Advanced Sintering Techniques for Densification (e.g., Spark Plasma Sintering, Hot Isostatic Pressing)
Refractory Material Investigations
This compound spinel is a well-established and important refractory material, particularly in industries such as steel and cement, due to its high melting point, high-temperature strength, and excellent resistance to chemical attack by basic slags. ceramic-science.comresearchgate.netissiran.com Research in this area focuses on enhancing its performance in these harsh environments.
Investigations have explored the use of additives to improve the properties of magnesia-based refractories containing spinel. The addition of titania (TiO₂), for example, has been shown to influence the density, porosity, and strength of these materials. issiran.comissiran.com Increasing amounts of titania can lead to increased density and decreased porosity due to the formation of spinel phases and magnesium titanate. issiran.com This can also lead to an increase in the hot modulus of rupture. issiran.com
Furthermore, the introduction of a second phase, such as aluminum titanate, into alumina-rich this compound spinel ceramics has been investigated to improve thermal shock resistance. ceramic-science.com While the addition of aluminum titanate can lower the initial bending strength, it significantly improves the retained strength after thermal quenching. ceramic-science.com These studies highlight the ongoing efforts to tailor the properties of this compound spinel for specific high-temperature refractory applications. bibliotekanauki.plplos.org
Studies on Elevated Temperature Performance and Phase Stability
The performance of this compound at high temperatures is a critical area of investigation, particularly concerning its phase stability, which can be influenced by stoichiometry and thermal conditions.
Stoichiometric this compound exhibits remarkable stability. ceramic-science.com However, the MgO-Al₂O₃ system allows for a wide range of compositions, leading to magnesia-rich and alumina-rich spinels. ceramic-science.com Alumina-rich spinels, for instance, can contain from 65 to 90 wt% Al₂O₃. ceramic-science.com A spinel with 90 wt% Al₂O₃, achievable through rapid cooling from temperatures as high as 1900°C, is thermodynamically unstable at typical steelmaking temperatures around 1600°C, where it decomposes into a mixture of spinel and corundum. ceramic-science.com In contrast, an alumina-rich spinel with 78 wt% Al₂O₃ demonstrates stable performance at 1600°C. ceramic-science.com
The stability of this compound is also a function of pressure. At pressures between 15 and 16 GPa and temperatures ranging from 1200 to 1600°C, MgAl₂O₄ can decompose into its constituent oxides, MgO and Al₂O₃. researchgate.netaip.org Further increases in pressure can lead to the formation of denser, high-pressure polymorphs. aip.org
The introduction of other oxides can also influence the high-temperature behavior of this compound. For example, the addition of aluminum titanate (Al₂TiO₅) is a strategy employed to enhance certain properties. However, pure aluminum titanate itself is unstable between approximately 900 and 1280°C, decomposing into corundum and rutile. ceramic-science.com Stabilizing the titanate phase often requires the use of additives like MgO. ceramic-science.com
Research on Thermal Shock Resistance Mechanisms
This compound's inherent properties, such as a low coefficient of thermal expansion and high thermal conductivity, contribute to its good thermal shock resistance. sciopen.comresearchgate.net This resistance is crucial for applications involving rapid temperature changes, such as in refractory linings. researchgate.net
Research has focused on enhancing this property further through microstructural engineering. One effective approach involves the introduction of a second phase, such as aluminum titanate, into the this compound matrix. ceramic-science.com The presence of aluminum titanate, even though it can lower the initial bending strength, significantly improves the material's ability to withstand thermal shock. ceramic-science.com Studies have shown that after repeated quenching cycles from temperatures as high as 1150°C, the retained strength of this compound composites containing aluminum titanate is higher than that of pure spinel ceramics. ceramic-science.com The mechanism behind this improvement is linked to the microcracks that can form around the second-phase particles, which help to dissipate the energy from thermal stresses and prevent catastrophic failure.
The addition of calcium this compound (CMA) aggregates to magnesia-carbon refractories has also been investigated. researchgate.net These aggregates, with their abundant micro-sized pores and lower thermal expansion coefficient, contribute to improved thermal shock resistance. researchgate.net
Assessment of Chemical Resistance in Aggressive Media
This compound is recognized for its high resistance to chemical attack, particularly from basic slags, which is a key reason for its use in the steel industry. ceramic-science.com Its chemical inertness makes it a durable material in various corrosive environments. aip.org
The chemical resistance of a material is often evaluated by its performance in different aggressive media. While specific quantitative data on the resistance of this compound to a wide range of chemicals is context-dependent, general classifications provide guidance. For instance, materials are often categorized as "resistant," "conditionally resistant," or "non-resistant" to specific media at given temperatures. simtechusa.com This resistance is critical in industries where materials come into contact with acids, alkalis, solvents, and other corrosive substances. automationdirect.com For example, some high-performance alloys are specifically designed for resistance to aggressive media like sulfuric and phosphoric acids, as well as chloride-containing environments. specialmetals.com
In the context of magnesium alloys, which are prone to corrosion, this compound can play a protective role. hep.com.cn Layered double hydroxides containing magnesium and aluminum have been studied for their corrosion inhibition properties on magnesium alloys. hep.com.cn The release of inhibiting species can help to protect the underlying metal from aggressive ions like chlorides. hep.com.cn
Processing Science of Refractory Aggregates
The production of high-purity, dense this compound refractory aggregates is a complex process. google.com A significant challenge in the synthesis of this compound from its constituent oxides, magnesia (MgO) and alumina (Al₂O₃), is the associated volume expansion of approximately 8%. researchgate.netnih.govsci-hub.se This expansion makes it difficult to achieve dense bodies in a single-stage reaction sintering process. researchgate.netsci-hub.se
To overcome this, a double-stage firing process is often employed, though it is more expensive. researchgate.netsci-hub.se The process typically involves physically mixing the high-purity oxide powders, calcining them at temperatures between 900° and 1500°C, grinding, pelletizing, and finally sintering at temperatures ranging from 1600° to 1900°C. google.com Sintering times can vary from 0.5 to 20 hours depending on the temperature. google.com
Innovations in processing aim to simplify this procedure and reduce costs. One approach involves the use of additives and controlled firing schedules to produce dense alumina-rich spinel (85-95% Al₂O₃) in a single firing step at temperatures below 1600°C. quickcompany.in Additives can help create cation vacancies and suppress grain growth, leading to a dense and homogeneous microstructure. quickcompany.in
Alternative synthesis methods, such as thermal plasma fusion, offer rapid densification and formation of the spinel phase, significantly reducing the processing time compared to conventional sintering. indiascienceandtechnology.gov.in This method has been used to produce magnesia-rich this compound spinel from natural magnesite and alumina. indiascienceandtechnology.gov.in
The selection of raw materials is also crucial. Research has explored the synthesis of refractory-grade spinel from natural sources like bauxites and magnesias, which could offer a more cost-effective route compared to using synthetic, high-purity oxides. researchgate.net
Catalysis and Catalyst Support Research
This compound's unique combination of thermal stability, chemical inertness, and tunable surface properties makes it an excellent candidate for use in catalysis, both as a catalyst itself and, more commonly, as a catalyst support. ijche.commdpi.com
Development of this compound as High-Surface-Area Catalyst Supports
The effectiveness of a catalyst support is often linked to its specific surface area; a higher surface area generally allows for better dispersion of the active catalytic species, leading to enhanced catalytic activity. ijche.com Consequently, significant research has been dedicated to synthesizing this compound with high surface areas.
Various synthesis techniques have been explored to achieve this, including sol-gel, co-precipitation, combustion synthesis, and microwave-assisted methods. ijche.comresearchgate.net For example, this compound synthesized via a sol-gel method has been shown to exhibit a high specific surface area of 174.5 m²/g. ijche.com Another study demonstrated that using urea (B33335) as a fuel in a microwave-assisted combustion method could produce spinels with high surface area, which increased with the amount of urea used. researchgate.net After calcination at 800°C and 950°C, specific surface areas of 182 and 136 m²/g, respectively, were achieved. researchgate.net
The addition of pore-directing agents or templates during synthesis can also significantly increase the surface area. For instance, the use of carbon black as a template has been shown to produce MgAl₂O₄ with a specific surface area as high as 235.8 m²/g. researchgate.net These high-surface-area supports have proven effective for nickel-based catalysts used in applications like dry reforming of methane (B114726), showing improved anti-sintering and anti-coking properties. researchgate.net
Impact of Support Synthesis Method on Catalytic Efficiency
The method used to synthesize the this compound support has a direct and profound impact on the physical and structural properties of the resulting material, which in turn influences the efficiency of the catalyst it supports. ijche.com Properties such as specific surface area, pore volume, pore size distribution, and the interaction between the support and the active metal particles are all affected by the synthesis route. ijche.comijche.com
A study comparing nickel catalysts supported on this compound synthesized by sol-gel, surfactant-assisted co-precipitation, and ultrasonic-assisted co-precipitation methods for the reverse water gas shift (RWGS) reaction highlighted these differences. ijche.comijche.com The results are summarized in the table below.
| Support Synthesis Method | Catalyst | BET Surface Area (m²/g) | CO₂ Conversion (%) | CO Selectivity (%) | Key Finding |
| Sol-Gel (M1) | 1.5 wt% Ni/M1 | 174.5 (support) | 42.1 | Lowest | Highest CO₂ conversion. ijche.comijche.com |
| Surfactant-Assisted Co-precipitation (M2) | 1.5 wt% Ni/M2 | 121.7 | Lowest | >92.5 | Highest CO selectivity, attributed to higher Ni dispersion from larger pore volume. ijche.comijche.com |
| Ultrasonic-Assisted Co-precipitation (M3) | 1.5 wt% Ni/M3 | N/A | Similar to M2 | Lower than M2 | Similar activity to M2 but with lower selectivity. ijche.comijche.com |
Mechanistic Studies of this compound in Catalytic Reactions
This compound (MgAl₂O₄) spinel is a versatile material in catalysis, serving as both a stable support and an active catalyst component. Its utility stems from high thermal and chemical stability, mechanical strength, and tunable surface properties. mdpi.comscielo.br Mechanistic studies have been crucial in understanding its role in various industrially significant reactions.
Hydrocarbon Reforming Reactions (e.g., Steam Methane Reforming, Dry Methane Reforming)
In hydrocarbon reforming, such as steam methane reforming (SMR) and dry methane reforming (DRM), this compound supported catalysts, particularly those with nickel (Ni), have demonstrated high activity and resistance to coke formation. mdpi.comscielo.br The mechanism involves several key aspects:
Methane Activation: Methane (CH₄) activation is a critical step. In DRM, it is proposed that acidic sites are necessary for CH₄ activation, while basic sites are beneficial for carbon dioxide (CO₂) adsorption. scispace.com The surface of MgAl₂O₄ can be tailored to achieve an optimal balance of acidic and basic sites. scispace.com
CO₂ Activation: The basicity of the MgAl₂O₄ support plays a significant role in adsorbing and activating CO₂. scispace.comcore.ac.uk This facilitates the reaction with methane and helps in the removal of carbon deposits.
Coke Mitigation: Carbon deposition is a major cause of catalyst deactivation in reforming reactions. The basic nature of MgAl₂O₄ helps to suppress coke formation. mdpi.comscispace.com Increased basicity, often achieved by increasing the magnesium content, enhances the gasification of carbonaceous species. mdpi.combeilstein-journals.org
Metal-Support Interaction: A strong metal-support interaction (SMSI) between the active metal (e.g., Ni, Rhodium) and the MgAl₂O₄ support is crucial for maintaining high dispersion of the metal particles and preventing sintering at high reaction temperatures. mdpi.comscispace.comnoaa.gov This interaction helps to anchor the metal clusters, leading to enhanced stability and activity. noaa.gov For Ni-based catalysts, the formation of a NiAl₂O₄ spinel phase at the interface can occur, which is more resistant to reduction but contributes to the stability of the catalyst. scispace.com
A study on steam methane reforming using Ni/Mg-aluminate spinel catalysts showed a clear trend: higher magnesium content led to lower coke deposition. mdpi.com This was attributed to the enhanced basicity of the catalyst, which was identified as the primary factor for reducing coke formation. mdpi.com
| Catalyst | Coke Formation Rate (gcoke/gcat·h) |
| Commercial Catalyst | 0.0050 |
| Ni/Mg9 | 0.0046 |
| Ni/Mg19 | 0.0040 |
| Ni/Mg25 | 0.0034 |
| Ni/Mg30 | 0.0014 |
Interactive Data Table: Coke formation rates in SMR for different Ni/Mg-aluminate catalysts. mdpi.com
Carbon Dioxide Conversion Reactions (e.g., Reverse Water Gas Shift)
This compound is also an effective catalyst and support for CO₂ conversion reactions, such as the reverse water gas shift (RWGS) reaction, which converts CO₂ and hydrogen (H₂) to carbon monoxide (CO) and water (H₂O). ijche.commdpi.comsemanticscholar.org
The mechanism of the RWGS reaction over MgAl₂O₄-supported catalysts can proceed through different pathways:
Redox Mechanism: This involves the direct dissociation of CO₂ into CO and an adsorbed oxygen atom. semanticscholar.org
Associative Mechanism: This pathway involves the formation of intermediate species like formates (HCOO) or carboxyls (COOH) through the reaction of adsorbed CO₂ and H₂. ijche.comsemanticscholar.org The formate (B1220265) dissociation mechanism is often proposed as the leading pathway, where increased CO₂ adsorption on the basic support enhances both the formation and dissociation of formate, leading to higher CO production. ijche.com
Surprisingly, even pure MgAl₂O₄ has shown significant activity for the RWGS reaction at high temperatures, with a CO₂ conversion rate of 37.76% at 800 °C. semanticscholar.org The introduction of single atomic Ni ions into the MgAl₂O₄ structure can further enhance the catalytic performance by reducing the energy barrier for the rate-determining step, which is believed to be the reaction of two hydroxyl (OH) groups to form water. semanticscholar.orgresearchgate.net DFT calculations have shown that Al³⁺ sites near the Niⁿ⁺ ions are the predominant active sites. semanticscholar.orgresearchgate.net
| Catalyst | CO₂ Conversion (%) at 800 °C |
| MgAl₂O₄ | 37.76 |
| Ni(SA)/MgAl₂O₄ | ~46 |
Interactive Data Table: CO₂ conversion in RWGS over MgAl₂O₄ and Ni-doped MgAl₂O₄. semanticscholar.org
Photocatalytic Processes for Environmental Remediation
This compound is a semiconductor material that can be used in photocatalysis for the degradation of organic pollutants in water. frontiersin.orgoiccpress.com When MgAl₂O₄ is irradiated with light of sufficient energy (e.g., UV light), electrons are excited from the valence band to the conduction band, creating electron-hole pairs. frontiersin.org
The photocatalytic mechanism involves the following steps:
Generation of Charge Carriers: Light absorption by MgAl₂O₄ generates electrons (e⁻) and holes (h⁺). frontiersin.org
Formation of Reactive Species: The photogenerated holes can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). The electrons can react with adsorbed oxygen to form superoxide (B77818) radicals (O₂⁻•). oiccpress.com
Degradation of Pollutants: These reactive oxygen species (ROS) are powerful oxidizing agents that can attack and mineralize organic pollutants, such as dyes like methylene (B1212753) blue, into simpler, less harmful substances like CO₂ and H₂O. oiccpress.comresearchgate.net
The efficiency of the photocatalytic process is influenced by factors such as the crystallite size, surface area, and the presence of dopants. oiccpress.com For instance, increasing the alumina concentration in the synthesis of MgAl₂O₄ can lead to a smaller crystallite size and an increased energy band gap, which can enhance photocatalytic activity by reducing the recombination of electron-hole pairs. oiccpress.com
De-SOx Catalysis Investigations
This compound plays a crucial role as a catalyst or catalyst component in the removal of sulfur oxides (SOx) from flue gases, particularly in fluid catalytic cracking (FCC) units. sci-hub.secapes.gov.br The basic nature of MgAl₂O₄ is key to its function in De-SOx catalysis. sci-hub.se
The generally accepted mechanism involves a two-step process:
SOx Capture (Oxidation): In the high-temperature, oxygen-rich environment of the FCC regenerator, sulfur dioxide (SO₂) is oxidized to sulfur trioxide (SO₃). The basic sites on the this compound catalyst then capture the SO₃, forming a metal sulfate (B86663). sci-hub.se Promoters like cerium are often added to facilitate the oxidation of SO₂ to SO₃. osti.gov
Sulfate Release (Reduction): The catalyst, now containing the sulfate, moves to the FCC reactor, which has a reducing atmosphere. Here, the sulfate is reduced by hydrogen and other reducing gases, releasing the sulfur as hydrogen sulfide (B99878) (H₂S). The catalyst is thus regenerated back to its metal oxide form and can repeat the cycle. sci-hub.se
Studies have shown that the SOx removal activity increases with higher MgO content in solid solutions of MgAl₂O₄ and MgO. sci-hub.se The thermal stability of the formed sulfates and their reducibility are critical factors for the catalyst's effectiveness. capes.gov.br While surface sulfites and sulfates can be removed relatively easily, bulk-like sulfates are more resistant to reduction. capes.gov.br
Surface Basicity and Carbon Deposition Mitigation Research
The surface basicity of this compound is a well-researched property that is critical for mitigating carbon deposition (coking) in high-temperature catalytic processes like hydrocarbon reforming. scispace.comresearchgate.net Carbon formation on catalyst surfaces, which leads to deactivation, primarily occurs through the decomposition of hydrocarbons on acidic sites. mdpi.com
Inhibition of Methane Cracking: Basic sites are less prone to catalyzing the decomposition of methane into carbon and hydrogen. mdpi.com
Enhanced CO₂ Adsorption: The basic surface promotes the adsorption of acidic molecules like CO₂, which can then react with and gasify any carbon deposits that do form. scispace.comcore.ac.ukresearchgate.net
Optimal Acidity/Basicity Balance: Research suggests that an optimal balance of acidic and basic sites is required for maximum efficiency in reactions like DRM, where acidic sites are needed for methane activation and basic sites for CO₂ adsorption. scispace.com
Studies have demonstrated a direct correlation between the amount of MgO in a Ni/MgO-Al₂O₃ catalyst and its resistance to coking. mdpi.combeilstein-journals.org Increasing the Mg content in Ni/Mg-aluminate catalysts leads to a significant reduction in the rate of coke formation. mdpi.com Furthermore, the addition of basic oxides like MgO can promote the dispersion of Ni particles and inhibit their aggregation, contributing to improved stability. researchgate.net
Active Site Dispersion and Metal-Support Interaction Studies
The dispersion of active metal sites and the interaction between the metal and the this compound support are determining factors for the catalyst's activity, selectivity, and stability. scispace.comnoaa.govresearchgate.net A strong metal-support interaction (SMSI) is desirable as it can anchor the active metal nanoparticles, preventing their sintering (agglomeration) at the high temperatures typical of reforming reactions. mdpi.comnoaa.govca.gov
Key findings from research in this area include:
Enhanced Dispersion: MgAl₂O₄ supports can promote high dispersion of active metals like Ni, Rh, and Ir. mdpi.comnoaa.gov For example, highly dispersed Rh (~2nm) and Ir (~1nm) clusters have been identified on MgAl₂O₄ supports, which maintain their dispersion even at temperatures as high as 1123K. noaa.gov
Influence of Preparation Method: The synthesis method of the MgAl₂O₄ support significantly impacts its properties, such as surface area and pore volume, which in turn affect the dispersion of the active metal. ijche.com For instance, a support with a high specific surface area and large pore volume can lead to higher nickel dispersity. ijche.com
Electronic Effects: The support can alter the electronic properties of the metal particles. DFT calculations have shown that smaller Rh and Ir particles supported on MgAl₂O₄ have a lower work function than larger particles, making them more effective at activating both water and methane. noaa.gov
Redox Properties: The metal-support interaction can influence the redox behavior of the catalyst. For Ni/MgAl₂O₄, temperature-programmed reduction (TPR) studies show different reduction peaks corresponding to NiO species with varying degrees of interaction with the support. researchgate.net Weaker interactions lead to reduction at lower temperatures, while stronger interactions, such as those in the NiAl₂O₄ spinel, require much higher temperatures for reduction. scispace.comresearchgate.net
Composite Materials Research Incorporating this compound
This compound (MgAl2O4), a spinel-structured ceramic, is gaining significant attention in materials science due to its desirable properties, including a high melting point (2135°C), excellent thermal shock resistance, good mechanical strength, and resistance to chemical corrosion. researchgate.netnitrkl.ac.in These characteristics make it a prime candidate for the development of advanced composite materials for a range of high-performance applications.
Design and Synthesis of this compound-Based Composites
The design of this compound-based composites focuses on combining the inherent strengths of the spinel matrix with reinforcing materials to achieve superior properties. The choice of reinforcement is critical and often includes hard ceramic particulates like borides or carbides to enhance hardness and wear resistance. rroij.com A common strategy involves dispersing a secondary phase, such as ceramic particles or fibers, into the this compound matrix. researchpublish.com
Several synthesis techniques are employed to fabricate these composites, each offering distinct advantages in controlling the microstructure and final properties of the material. researchpublish.comias.ac.in Key methods include:
Powder Metallurgy : This technique involves blending this compound powders with reinforcement particles, followed by compaction and sintering. It allows for precise control over the composition and uniform dispersion of the reinforcement. researchpublish.comias.ac.in
Stir Casting : In this molten metal processing method, reinforcing particles are stirred into molten this compound or its precursors. researchpublish.comscienpg.com It is a cost-effective method for producing bulk composites. researchpublish.com
Self-Propagating High-Temperature Synthesis (SHS) : This in-situ process utilizes a highly exothermic reaction to synthesize and sinter the composite simultaneously. rroij.comacs.org For instance, MgAl2O4-TiC composites can be synthesized from a mixture of raw materials that react to form both the matrix and the reinforcement in a single step. rroij.com
Friction Stir Processing (FSP) : A solid-state technique that uses a rotating tool to plastically deform and mix materials, creating a surface composite with a refined grain structure. ias.ac.inworldscientific.comaip.org This method is particularly useful for developing surface-modified composites with enhanced properties. aip.org
Hot Pressing : This method involves the simultaneous application of high temperature and pressure to densify the composite material, leading to improved mechanical properties. researchgate.net
The synthesis of alumina-rich spinel composites is also a significant area of research. These materials, containing an excess of alumina, are used in applications like high-alumina castables. nitrkl.ac.inias.ac.in The solid solubility of alumina in the spinel structure plays a crucial role in the performance of these composites. ias.ac.in
Interfacial Zone Characterization and Bonding Mechanisms in Composites
Characterization of this interfacial zone is typically carried out using advanced microscopy and analytical techniques:
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX) are used to observe the microstructure and elemental distribution at the interface. worldscientific.comekb.eg These techniques can reveal the uniformity of particle distribution and identify any new phases or intermetallic compounds formed during synthesis. ekb.eg
X-ray Diffraction (XRD) helps in identifying the crystalline phases present at the interface, confirming the formation of desired compounds or detecting any unwanted reaction products. ias.ac.inaip.orgresearchgate.net
Spatially Resolved Electron Energy-Loss Spectroscopy (SREELS) , performed in a scanning transmission electron microscope (STEM), provides detailed chemical and electronic structure information at the nanometer scale, allowing for the analysis of elemental segregation and bonding states at the interface. edpsciences.org
The bonding at the interface can be mechanical, where the reinforcement is physically locked into the matrix, or chemical, involving the formation of new chemical bonds. In some systems, metallurgical bonding is achieved through diffusion and reaction between the matrix and reinforcement. mdpi.comslsp.ch For instance, in Al/Mg bimetallic composites, an interface reaction layer can be formed to achieve a strong metallurgical bond. slsp.ch
A well-bonded interface is crucial for effective load transfer from the matrix to the reinforcement, leading to enhanced mechanical properties. However, the formation of brittle intermetallic compounds, such as Mg17Al12, at the interface can be detrimental to the composite's ductility and toughness. worldscientific.comekb.eg Therefore, controlling the interfacial reactions is a key aspect of composite design and synthesis.
Investigations of Mechanical Property Enhancement in Composite Architectures
The incorporation of reinforcing phases into a this compound matrix leads to significant enhancements in mechanical properties. The specific improvements depend on the type, size, and volume fraction of the reinforcement, as well as the composite's architecture.
Key mechanical properties that are typically enhanced include:
Hardness : The addition of hard ceramic particles like titanium carbide (TiC) or aluminum nitride (AlN) substantially increases the hardness of the composite. rroij.comaip.org For example, the hardness of an AZ91 alloy increased from 60 HV to 110 HV with the addition of 15 vol.% AlN particles. aip.org
Tensile Strength : Reinforcements can significantly improve the ultimate tensile strength (UTS) of the composite. scienpg.comnano-ntp.com In carbon fiber-reinforced magnesium alloy composites, the UTS increased to 500 N/mm², compared to 200 N/mm² for the unreinforced alloy. nano-ntp.com Similarly, the addition of 15 vol.% AlN particles to an AZ91 alloy resulted in a 31% increase in UTS. aip.org
Yield Strength : The 0.2% yield strength is also notably improved with the addition of reinforcements. researchgate.net
Fracture Toughness : Introducing a ductile phase, such as tungsten, into the brittle ceramic matrix can improve its fracture toughness. researchgate.net An increase of about 20% in fracture toughness was observed in alumina-rich this compound spinel/tungsten composites. researchgate.net
Wear Resistance : The presence of hard reinforcing particles enhances the wear resistance of the composite material. ias.ac.inresearchgate.net
The strengthening mechanisms responsible for these improvements include:
Load Transfer : The applied load is transferred from the softer matrix to the stiffer and stronger reinforcement particles. researchgate.net
Grain Refinement : The reinforcement particles can act as nucleation sites during solidification or processing, leading to a finer grain structure in the matrix, which in turn increases strength. ekb.egresearchgate.net
Orowan Strengthening : The resistance to dislocation motion caused by the presence of fine, dispersed particles contributes to strengthening. researchgate.net
Mismatch in Coefficient of Thermal Expansion (CTE) and Elastic Modulus : The difference in CTE and elastic modulus between the matrix and reinforcement generates internal stresses and dislocation density, which can enhance the strength of the composite. researchgate.net
Advanced Fabrication Methodologies for Composites (e.g., High-Pressure Torsion, Powder Metallurgy)
To achieve optimal properties in this compound-based composites, advanced fabrication methodologies are continuously being developed and refined. These methods aim to provide precise control over the microstructure, ensure uniform dispersion of reinforcements, and create strong interfacial bonding.
Powder Metallurgy : This versatile technique is widely used for fabricating metal matrix composites (MMCs). researchpublish.comias.ac.in It involves blending matrix and reinforcement powders, followed by consolidation through processes like pressing and sintering. researchpublish.com High-energy ball milling can be employed prior to consolidation to achieve nano-scale grain refinement and better distribution of reinforcing particles. mdpi.com
Stir Casting : A liquid metallurgy route, stir casting is a relatively simple and economical method for producing composites. researchpublish.comscienpg.com It involves mechanically stirring the reinforcement particles into a molten matrix. scienpg.com Variations like ultrasonic-assisted casting have been developed to improve particle distribution and reduce porosity. researchpublish.com
Friction Stir Processing (FSP) : FSP is a solid-state processing technique that uses a non-consumable rotating tool to locally heat and plastically deform the material. ias.ac.inresearchgate.net This process is highly effective for creating surface composites with a refined microstructure and uniform dispersion of reinforcement particles. ias.ac.inaip.org It is considered a severe plastic deformation technology that enhances mechanical properties by altering the surface microstructure. aip.org
Self-Propagating High-Temperature Synthesis (SHS) : SHS is an in-situ fabrication method where a strong exothermic reaction is initiated to synthesize the composite material. rroij.comacs.org This technique can produce dense composites in a single processing step. rroij.com
Hot Pressing : This method applies high pressure at an elevated temperature to densify the composite, resulting in improved mechanical properties and a more consolidated microstructure. researchgate.net
Ultrasonic Consolidation : This technique uses ultrasonic vibrations in conjunction with vertical loads to bond materials together through short-distance diffusion and mechanical occlusion, particularly useful for creating layered composite structures. slsp.ch
These advanced fabrication methods provide the means to tailor the microstructure and, consequently, the mechanical and physical properties of this compound-based composites for specific high-performance applications.
Alumina-Rich Spinel/Refractory Metal Composites
Composites consisting of an alumina-rich this compound spinel matrix reinforced with refractory metals like tungsten represent a class of materials designed for high-temperature structural applications. researchgate.net The combination of a refractory ceramic and a ductile, high-melting-point metal offers a unique set of properties.
The industrial importance of this compound spinel lies in its excellent thermo-mechanical properties, including a high melting point, good thermal shock resistance, and excellent corrosion resistance. researchgate.net When combined with a refractory metal such as tungsten, which also has a very high melting point (Tf >2000ºC), the resulting composite can withstand extreme temperatures. researchgate.net
Key characteristics and research findings for these composites include:
Improved Mechanical Properties : The addition of tungsten particles to the alumina-rich spinel matrix leads to an increase in both hardness (by about 10%) and fracture toughness (by about 20%) compared to the monolithic spinel. researchgate.net
Rising R-curve Behavior : These composites exhibit a rising R-curve (resistance to crack growth increases with crack extension), especially at higher tungsten content, which is indicative of improved toughness. researchgate.net
Rule of Mixtures : The Young's modulus and Vickers hardness of these composites tend to follow the rule of mixtures, which provides a framework for predicting their properties based on the volume fraction of the constituent phases. researchgate.net
Fabrication : Hot pressing under reducing conditions at high temperatures (e.g., 1650 °C) is a common method for fabricating these dense composites. researchgate.net
The enhanced toughness is attributed to the plastic deformation of the ductile metallic particles, which can bridge cracks and absorb energy, thus impeding crack propagation. The good performance of both the spinel matrix and the tungsten reinforcement under neutron irradiation also makes these composites promising candidates for applications in nuclear environments. researchgate.net
Thin Film Research and Engineering
Thin films of this compound spinel are being investigated for various applications, particularly in optics and microelectronics, due to their excellent optical transparency, dielectric properties, and chemical and thermal stability. researcher.liferesearchgate.net
Research in this area focuses on the synthesis, characterization, and application of these films. Several deposition techniques are employed to grow this compound thin films:
Pulsed Laser Deposition (PLD) : This technique is used to grow epitaxial thin films on single-crystal substrates like MgAl2O4 (MAO). aip.org It allows for precise control over film thickness and stoichiometry.
Reactive Anodic Evaporation : This method involves the evaporation of aluminum and magnesium in a reactive atmosphere to form a this compound spinel thin film. researcher.liferesearchgate.net
Metal-Organic Chemical Vapor Deposition (MOCVD) : Both thermal and plasma-enhanced MOCVD have been used to grow epitaxial MgAl2O4 thin films. researchgate.net Plasma-enhanced MOCVD can significantly reduce the deposition temperature required for crystalline spinel formation. researchgate.net
Atomic Layer Deposition (ALD) : While not directly depositing MgAl2O4, ALD is used to create ultra-thin, conformal coatings of materials like Al2O3 on substrates, which can then be further processed or studied for their interfacial properties. frontiersin.org
Key research findings and characteristics of this compound thin films include:
Epitaxial Growth : Epitaxial MgAl2O4 thin films can be grown on suitable substrates, which is crucial for high-performance electronic and optical devices. researchgate.netaip.org
Interfacial Properties : The interface between the thin film and the substrate is critical. Studies have shown the potential for an interfacial layer, sometimes referred to as a "dead layer," which can have different magnetic and compositional properties compared to the bulk film. aip.org
Magnetic Properties : Magnesium aluminum ferrite (B1171679) (MgAl0.5Fe1.5O4) thin films, a variation of this compound, have shown promise as low-damping magnetic insulators for spintronic devices. aip.org
Dielectric and Optical Properties : The good adhesion of MgAl2O4 thin films to silicon substrates and their favorable dielectric properties make them suitable for use in opto- and microelectronic devices. researchgate.net
The engineering of these thin films involves controlling deposition parameters to achieve the desired crystal structure, thickness, surface roughness, and interfacial quality for specific applications.
Deposition and Structural Characterization of this compound Thin Films
The synthesis of this compound (MgAl₂O₄) thin films is accomplished through various physical and chemical deposition techniques, each influencing the final structural properties of the film. Methods such as chemical vapor deposition (CVD), atomic layer deposition (ALD), sputtering, and evaporative processes are commonly employed. acs.orgresearchgate.net
Researchers have successfully used a dense plasma focus device to deposit polycrystalline MgAl₂O₄ thin films. iaea.org The structural properties of these films were investigated using X-ray diffraction (XRD), which confirmed the presence of diffraction peaks corresponding to (222), (400), and (622) crystallographic orientations, indicating a face-centered cubic structure. iaea.orgscience.gov Fourier transform infrared spectroscopy (FTIR) analysis showed a primary transmittance band at 697.95 cm⁻¹, which is characteristic of MgAl₂O₄. iaea.orgscience.gov Scanning electron microscopy (SEM) revealed that the surface morphology of these films can appear as a mesh-type, granular, or multi-layered microstructure. iaea.org
Another approach involves the reactive anodic evaporation of aluminum and magnesium in an argon/oxygen plasma. researchgate.net This method allows for the crystallization of spinel at a relatively low temperature of approximately 400°C when the growing film is bombarded with ions. researchgate.net The resulting cubic spinel films exhibited a strong (100) texture. researchgate.net Similarly, sol-gel spin coating has been used to prepare MgAl₂O₄ thin films on glass substrates. chalcogen.ro Subsequent calcination at 500°C for varying durations produced polycrystalline films with a cubic structure, showing preferential orientation along (311), (400), and (440) planes. chalcogen.ro
In chemical vapor deposition studies, different magnesium-aluminum alkoxides have been utilized as single molecular precursors. acs.org The choice of precursor, such as [MgAl₂(OPrⁱ)₈] or [MgAl₂(OBuᵗ)₈], was found to directly impact the growth rates, morphology, and carbon contamination of the films. acs.org Structural characterization using XRD and atomic force microscopy (AFM) has been used to assess the crystallinity and surface morphology of the deposited films. researchgate.net For instance, as-deposited films created via ALD at 100–400 °C were amorphous, but annealing at 800 °C resulted in a strongly (111) oriented spinel structure. researchgate.net
Molecular dynamics simulations have also been used to study the structure of Mg-Al-O thin films, showing that the film's structure can vary from crystalline to amorphous as the magnesium concentration decreases. researchgate.net These simulations, combined with experimental analysis from dual magnetron reactive sputtering, suggest that crystalline Mg-Al-O films may adopt a magnesium oxide (MgO) structure with aluminum atoms interspersed. researchgate.net
| Deposition Method | Precursors/Target | Key Process Parameters | Resulting Film Structure | Characterization Techniques |
| Dense Plasma Focus | This compound | Multiple plasma focus shots | Polycrystalline, face-centered cubic | XRD, FTIR, SEM, EDX |
| Reactive Anodic Evaporation | Al and Mg | Ar/O₂ plasma, 400–600°C substrate temp. | Cubic spinel with strong (100) texture | SEM, X-ray phase analysis |
| Sol-Gel Spin Coating | Chemical precursors | Calcination at 500°C for 12-24 hrs | Polycrystalline, cubic | XRD, SEM |
| Chemical Vapor Deposition (CVD) | Mg−Al alkoxides | Varies with precursor | Microstructured, columnar | N/A |
| Atomic Layer Deposition (ALD) | (C₅H₅)₂Mg, (CH₃)₃Al, H₂O | 100–400°C deposition, 800°C annealing | Amorphous as-deposited; (111) oriented spinel after annealing | XRD, AFM |
| Dual Magnetron Sputtering | Mg, Al | Reactive sputtering | Crystalline to amorphous (depends on Mg content) | XRD, TEM |
Assessment of Mechanical Behavior in Thin Film Systems
The mechanical properties of this compound thin films, such as hardness and elasticity, are critical for their performance, particularly in protective coating applications. Research indicates a direct relationship between deposition parameters and the mechanical integrity of the films.
In studies using a dense plasma focus device, the micro-hardness of the composite MgAl₂O₄ films was found to increase as the number of plasma focus shots increased. iaea.org This suggests that the energy delivered during the deposition process plays a significant role in densifying the film and enhancing its mechanical properties. Vickers microhardness tests are a common method for quantifying this property. science.gov
For related oxide films on magnesium alloys, such as those deposited by radio frequency magnetron sputtering, significant improvements in hardness have been observed. A magnesium oxide film on a magnesium alloy substrate reached a hardness of approximately Hv200, a substantial increase from the uncoated alloy's hardness of around Hv80. scientific.net Furthermore, nanoindentation tests revealed that the elasticity of the magnesium alloy substrate coated with the magnesium oxide film was about 5.3×10¹⁰ Pa, compared to 4.2×10¹⁰ Pa for the uncoated substrate. scientific.net While this data is for MgO, it provides insight into the mechanical enhancement achievable with ceramic oxide coatings on magnesium-based materials. The adhesion of these films to the substrate is also a critical mechanical parameter, often assessed using scratch tests to determine the critical load at which the film delaminates. hep.com.cn
| Property | Test Method | Finding | Source |
| Micro-hardness | Vickers Microhardness | Hardness of MgAl₂O₄ films increases with the number of plasma focus shots during deposition. | iaea.org |
| Hardness | Vickers Hardness | MgO-coated magnesium alloy reached ~Hv200, compared to ~Hv80 for the uncoated alloy. | scientific.net |
| Elasticity | Nanoindentation | MgO-coated magnesium alloy exhibited an elasticity of ~5.3×10¹⁰ Pa, versus ~4.2×10¹⁰ Pa for the uncoated alloy. | scientific.net |
| Adhesion | Scratch Test | Used to determine the critical load and bonding strength of films on substrates. | hep.com.cn |
Application Potential in Opto- and Microelectronic Devices
This compound spinel is a promising material for a range of optoelectronic and microelectronic applications due to its excellent combination of physical and electrical properties. mat-mall.comnanorh.comresearchgate.net Its utility stems from its high melting point, good mechanical strength, and chemical stability. chalcogen.rodagonuniversity.edu.mm
One of the key advantages of MgAl₂O₄ is its potential as a substrate for III-V nitride thin films, such as gallium nitride (GaN), because it has good lattice matching with these semiconductor materials. mat-mall.com This compatibility makes it an ideal substrate for growing high-quality epitaxial films used in advanced electronic and optoelectronic devices. mat-mall.com Similarly, it exhibits good lattice matching with epitaxial silicon, making it a candidate for high-quality insulating substrates in ultra-high-speed large-scale integrated circuits. mat-mall.com
MgAl₂O₄ thin films serve as effective dielectric materials and insulating layers in semiconductor devices. nanorh.com Its excellent electrical insulation properties are crucial for preventing current leakage and ensuring the reliability of microelectronic components. mat-mall.comnanorh.com The material also possesses a wide optical band gap, estimated to be around 3.20 eV, which allows for transparency across a broad wavelength range from ultraviolet to infrared. mat-mall.comresearchgate.net This transparency is essential for optical applications such as anti-reflective coatings, mirrors, and filters. nanorh.com
The combination of a low dielectric constant and high electrical resistivity makes MgAl₂O₄ suitable for use in microwave devices and high-performance storage devices. dagonuniversity.edu.mmbiointerfaceresearch.com Research has shown that the optical and dielectric properties can be tuned by controlling the stoichiometry of the material, suggesting that its characteristics can be tailored for specific device requirements. biointerfaceresearch.com The versatility of thin films, in general, has been a driving force in the miniaturization and advancement of microelectronics, with materials like MgAl₂O₄ being explored for next-generation transistors, sensors, and energy devices. mdpi.com
Research on Protective Layer Functionality
This compound thin films are investigated for use as protective coatings due to their potential to enhance wear resistance, thermal stability, and corrosion resistance in harsh environments. nanorh.comsamaterials.com These ceramic coatings can provide a robust barrier on various substrates, including metals and alloys. nanorh.com For instance, aluminum-magnesium evaporation materials are used to create thin films that offer improved corrosion resistance, thermal stability, and mechanical strength, making them suitable for aerospace applications. samaterials.com
In the context of magnesium alloys, which are susceptible to corrosion, protective coatings are crucial. Alumina (Al₂O₃), a closely related ceramic, has been shown to provide excellent wear and corrosion resistance when applied as a coating. mdpi.com However, research into using Al₂O₃ thin films deposited by atomic layer deposition (ALD) as an artificial solid electrolyte interphase (SEI) on magnesium metal anodes for batteries has yielded mixed results. frontiersin.orgresearchgate.net While these layers can prevent initial electrolyte degradation on the magnesium surface, they are not always perfect. researchgate.net Studies have shown that defects and layer breakdown can still occur, leading to issues like soft-shorting in battery cells. frontiersin.orgresearchgate.net This indicates that while promising, the development of ideal protective layers requires further research to overcome challenges related to film integrity and defects. frontiersin.org
Nanomaterials Research and Functionalization
Synthesis and Advanced Characterization of this compound Nanoparticles
The synthesis of this compound (MgAl₂O₄) nanoparticles is achieved through various bottom-up chemical methods designed to control particle size, crystallinity, and purity. Common techniques include the sol-gel process, co-precipitation, hydrothermal methods, molten salt synthesis, and solution combustion. dagonuniversity.edu.mmfu-berlin.denih.govirjet.netias.ac.in
The sol-gel method has been used to successfully synthesize MgAl₂O₄ spinel nanoparticles. fu-berlin.de In one process, magnesium acetate (B1210297) and aluminum nitrate (B79036) serve as cation sources, with stearic acid used as a capping agent to control particle growth. fu-berlin.de The resulting gel is dried and then calcined at temperatures around 900°C, yielding nanoparticles with an average crystallite size of approximately 12 nm. fu-berlin.de
The co-precipitation technique involves precipitating a gel from a solution of magnesium and aluminum nitrates using a precipitant like liquor ammonia. ias.ac.in The pH and temperature of the solution are critical parameters, with a pH of 9.2 and a temperature of 30°C found to be optimal for producing a near-stoichiometric spinel. ias.ac.in Calcination of the precursor at 600°C is sufficient to initiate spinel formation, with crystallite sizes ranging from 15 to 38 nm. ias.ac.in
A hydrothermal-assisted sol-gel method involves preparing a gel from aluminum nitrate, magnesium chloride, and urea, which is then treated hydrothermally in a sealed vessel at 160°C. dagonuniversity.edu.mm The resulting gel is calcined at various temperatures (800-1150°C), producing flake-like nanoparticles with crystalline sizes increasing from about 10 nm to 28 nm with higher calcination temperatures. dagonuniversity.edu.mm
The molten salt method has also been employed, where oxides of aluminum and magnesium are mixed with a salt like potassium chloride (KCl) and heated in a furnace. nih.gov This process has yielded MgAl₂O₄ nanoparticles with a crystallite size as small as 15.3 nm and an average particle size of 91.2 nm. nih.gov
Advanced characterization techniques are essential for verifying the synthesis and understanding the properties of the nanoparticles.
X-ray Diffraction (XRD) is used to confirm the formation of the spinel crystal structure and to calculate the average crystallite size using the Scherrer equation. dagonuniversity.edu.mmfu-berlin.deias.ac.in
Scanning Electron Microscopy (SEM) provides information on the surface morphology and particle shape. dagonuniversity.edu.mmirjet.net
High-Resolution Transmission Electron Microscopy (HR-TEM) confirms the nano-size of the crystallites. ias.ac.in
Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic metal-oxygen bonds (Mg-O and Al-O) and to confirm the removal of organic precursors and hydroxyl groups after calcination. dagonuniversity.edu.mmias.ac.in
Energy Dispersive X-ray Spectroscopy (EDS) determines the elemental composition and stoichiometry of the synthesized nanoparticles. irjet.net
Thermogravimetric Analysis (TGA) is used to study the thermal decomposition of the precursor materials. irjet.net
| Synthesis Method | Precursors | Key Parameters | Resulting Crystallite Size |
| Sol-Gel | Magnesium acetate, Aluminum nitrate, Stearic acid | Calcination at 900°C for 4h | ~12 nm |
| Co-precipitation | Magnesium nitrate, Aluminum nitrate, Liquor ammonia | pH 9.2, Temperature 30°C, Calcination at 600-1000°C | 15–38 nm |
| Hydrothermal-assisted Sol-gel | Aluminum nitrate, Magnesium chloride, Urea | Hydrothermal treatment at 160°C, Calcination at 800-1150°C | 10–28 nm |
| Solution Combustion | Metal nitrates, Urea (fuel) | Combustion process | ~22 nm (undoped), ~17 nm (Na-doped) |
| Molten Salt | Al₂O₃, MgO, KCl | Heating at 1150°C for 4h | ~15 nm |
Surface Modification and Functionalization of Nanoparticles
The surface of this compound nanoparticles can be modified or functionalized to enhance their properties for specific applications. americanelements.com Surface modification can improve the dispersion of nanoparticles in a polymer matrix, prevent agglomeration, and introduce new chemical functionalities to the particle surface. mdpi.comresearchgate.net
One common approach is the use of silane (B1218182) coupling agents. researchgate.net For example, γ-aminopropyl triethoxysilane (B36694) can be used to react with the hydroxyl groups present on the surface of alumina nanoparticles, forming stable Al-O-Si chemical bonds. researchgate.net This modification leads to better dispersibility of the nanoparticles within an epoxy matrix, improving the thermal and mechanical properties of the resulting nanocomposite. researchgate.net
Another powerful functionalization strategy involves grafting specific molecules onto the nanoparticle surface to impart desired properties like hydrophobicity. In one study, MgAl₂O₄ nanoparticles were chemically conjugated with perfluorodecyltrichlorosilane (FDTS). researchgate.net This was achieved through condensation reactions between the surface hydroxyl groups on the nanoparticles and the chloride ligands of the fluorosilane. researchgate.net The resulting FDTS-functionalized nanoparticles exhibited superhydrophobic properties, with a water contact angle approaching 180°. researchgate.net This coating demonstrated high thermal stability, resisting temperatures up to 400°C. researchgate.net
The use of capping agents during synthesis is also a form of surface modification. Stearic acid, used in the sol-gel synthesis of MgAl₂O₄ nanoparticles, acts as a capping agent that controls particle growth and influences the final particle size. fu-berlin.de In a broader context, surface functionalization allows nanoparticles to be preferentially adsorbed at interfaces, a technique utilized in the creation of advanced nanofluids and nanocomposite coatings. americanelements.commdpi.com
| Modification Agent | Purpose | Mechanism | Resulting Property |
| Stearic Acid | Capping agent | Used during sol-gel synthesis to control particle growth. | Controlled nanoparticle size. fu-berlin.de |
| γ-aminopropyl triethoxysilane (APS) | Improve dispersion | Forms Al-O-Si bonds with surface hydroxyl groups. | Enhanced dispersion in epoxy composites. researchgate.net |
| Perfluorodecyltrichlorosilane (FDTS) | Induce superhydrophobicity | Condensation reaction between surface -OH and silane Cl ligands. | Superhydrophobic surface (contact angle ≈180°), stable up to 400°C. researchgate.net |
Impact of Doping on Nanoparticle Characteristics
The intentional introduction of foreign ions, or doping, into the this compound (MgAl₂O₄) crystal lattice is a powerful technique to modify its intrinsic properties. ijfmr.com This process can significantly alter the structural, optical, and electrical characteristics of the resulting nanoparticles, thereby tailoring them for specific advanced applications. ijfmr.comijfmr.com Researchers have explored a variety of dopants, including rare-earth and transition metals, to enhance the functional capabilities of this compound nanoparticles. ijfmr.comijrat.org
Doping can influence the fundamental structure of the nanoparticles. For instance, when sodium (Na) is used as a dopant in MgAl₂O₄ synthesized by the solution combustion method, it leads to a decrease in the average grain size. irjet.net Studies have shown that undoped nanoparticles may have an average grain size of approximately 21.84 nm, which reduces to about 16.58 nm with a 6% Na doping concentration. irjet.net Similarly, doping with iron (Fe) has been found to influence the crystallite size, with calculated sizes ranging from 21 to 35 nm depending on the dopant concentration. ijrat.org
The optical properties of this compound nanoparticles are particularly sensitive to doping. The introduction of sodium has been shown to improve optical transparency, with transmittance values increasing from 72% for undoped MgAl₂O₄ to 78% for 6% Na-doped samples. irjet.net Doping can also alter the band gap of the material. irjet.net Dysprosium (Dy³⁺) doping has been investigated for its effect on luminescent properties, resulting in a shift in emission from yellow-green to nearly white light, suggesting potential applications in energy-efficient lighting. ijfmr.com Other studies have focused on the photoluminescence of MgAl₂O₄ doped with cerium (Ce³⁺) and europium (Eu³⁺). ijfmr.com The incorporation of copper (Cu) has been shown to induce significant photocatalytic activity, making the material suitable for wastewater treatment and pharmaceutical applications. ijfmr.com
Electrical properties are also significantly impacted by doping. Research on Fe-doped MgAl₂O₄ nanoparticles has demonstrated that the electrical resistance of the material decreases as the concentration of the Fe dopant increases. ijrat.org This change is attributed to the hopping mechanism of charge carriers facilitated by the presence of Fe³⁺ ions. ijrat.org
The following table summarizes the observed effects of various dopants on the characteristics of this compound nanoparticles:
| Dopant | Synthesis Method | Effect on Nanoparticle Characteristics | Potential Application |
| Sodium (Na) | Solution Combustion | Decreased grain size, improved optical transmittance. irjet.net | Optical materials. irjet.net |
| Iron (Fe) | Solution Combustion | Influenced crystallite size, decreased electrical resistance. ijrat.org | Electronic components. ijrat.org |
| Copper (Cu) | Citrate-based Combustion | Enhanced photocatalytic activity. ijfmr.com | Wastewater treatment, pharmaceuticals. ijfmr.com |
| Dysprosium (Dy³⁺) | Wet Chemical Sol-Gel | Modified luminescent properties, emission of nearly white light. ijfmr.com | Energy-efficient white light applications. ijfmr.com |
| Europium (Eu³⁺) | Modified Pechini Method | Altered luminescent characteristics dependent on concentration. ijfmr.comresearchgate.net | Phosphors and luminescent materials. nanorh.com |
| Cerium (Ce³⁺) | Combustion Synthesis | Modified photoluminescence. ijfmr.com | Optical devices. ijfmr.com |
| Chromium (Cr) | Citrate-Nitrate Sol-Gel | Altered structural and optical properties. ijfmr.com | Catalysis, pigments. core.ac.uk |
| Silver (Ag) | Coprecipitation | Modified nanoparticle properties. ijfmr.com | Antimicrobial applications. |
| Carbon (C) | Electron Gun/Vacuum Melting | Influenced thermoluminescence and optically stimulated luminescence. ijfmr.com | Dosimetry. aip.org |
Behavior of Nanocrystalline this compound under Extreme Conditions
The performance of nanocrystalline this compound under extreme conditions of pressure and temperature is a critical area of research, particularly for its application in high-stress environments such as transparent armor and advanced ceramics. osti.govamericanelements.com
Under high pressure, nanocrystalline MgAl₂O₄ exhibits unique mechanical behavior compared to its bulk counterparts. aip.org Studies have shown that at room temperature, it undergoes a reversible pressure-induced phase transition from a cubic to a tetragonal structure under non-hydrostatic pressure. osti.govaip.org This is in contrast to the structural transitions observed in bulk MgAl₂O₄, which typically occur at both high pressure and high temperature. aip.org
A significant finding is the transition from brittle to more ductile, metal-like behavior in nanocrystalline MgAl₂O₄. osti.govaip.org Research indicates a critical grain size of approximately 60 nm. aip.org Above this size, the material exhibits normal cracking behavior under compression. osti.govaip.org However, below this critical size, the primary deformation mechanism shifts to plastic deformation, dominated by crystal defects, which prevents further fracturing. aip.org This enhanced ductility in nanoceramic MgAl₂O₄ is attributed to dislocation-mediated mechanisms that become operative at the nanoscale. hpstar.ac.cn This unique combination of strength and ductility is a key advantage for advanced structural applications. osti.gov The hardness of nanocrystalline MgAl₂O₄ has been shown to increase with decreasing grain size down to about 30 nm, reaching values as high as 20 GPa. researchgate.net However, an inverse Hall-Petch relationship has been observed at even smaller grain sizes (below 30 nm), where hardness begins to decrease as grain size is further reduced. researchgate.netsemanticscholar.org
At high temperatures, this compound is known for its excellent thermal stability, with a melting point of 2135°C. ijfmr.comcore.ac.uk Nanocrystalline MgAl₂O₄ is also recognized for its ductility at high temperatures. researchgate.net However, the mechanical properties can degrade at elevated temperatures. For instance, nanocrystalline Mg-3%Al alloys, which can form MgAl₂O₄ phases, show a rapid degradation in mechanical properties at high temperatures, which may be due to the presence of other phases at the grain boundaries. psu.edu The hardness of MgAl₂O₄ and its nanocomposites has been observed to decrease at 1000°C. researchgate.net The growth of nanocrystallites is also influenced by temperature; particle growth is significantly inhibited below 1000°C, but the nanoparticles begin to grow rapidly at higher temperatures. rsc.orgijsrset.com
Hydrogen Storage Capabilities in Nanoporous Architectures
Nanoporous this compound is emerging as a promising material for hydrogen storage, a critical technology for future clean energy systems. fu-berlin.de Its high specific surface area and porous structure create numerous active sites for the absorption of hydrogen. fu-berlin.deresearchgate.net The use of nanoporous materials for hydrogen storage is an active area of research, as they offer a potential solution to the challenges of storing hydrogen safely and efficiently at high densities. asme.orgchem-soc.si
Recent research has demonstrated the significant hydrogen storage potential of MgAl₂O₄ spinel nanoparticles. fu-berlin.de In one study, MgAl₂O₄ nanoparticles synthesized via a sol-gel process, with a resulting average crystallite size of approximately 12 nm and a mean pore size of 20.2 nm, exhibited a remarkable electrochemical hydrogen storage capacity of 4000 mAh/g. fu-berlin.deresearchgate.net This high storage capacity positions this compound as a strong candidate for developing advanced hydrogen storage technologies. fu-berlin.de
The synthesis method plays a crucial role in determining the final properties of the nanoparticles and, consequently, their hydrogen storage performance. fu-berlin.de The sol-gel process, for example, allows for the creation of nanoparticles with controlled size and porosity, which are key factors for maximizing hydrogen uptake. fu-berlin.de The formation of new nanostructures, potentially by combining MgAl₂O₄ with other materials like metal oxides, is also being explored as a pathway to enhance hydrogen storage capabilities. researchgate.net The inherent structural stability and the ability to tailor the surface chemistry of this compound make it a versatile platform for designing next-generation hydrogen storage materials. researchgate.net
Sensing and Adsorption Application Research
Investigation of Adsorbent Capabilities and Surface Activity
This compound possesses a surface capable of adsorption, making it a valuable material for environmental remediation and purification processes. ijfmr.comnih.gov Its capabilities as an adsorbent for various substances, including heavy metal ions and dyes, have been a subject of investigation. frontiersin.orgresearchgate.net
Research has shown that MgAl₂O₄ nanoparticles can be effective in the removal of hexavalent chromium (Cr(VI)) from aqueous solutions through both adsorption and photocatalytic reduction. frontiersin.orgresearchgate.net The synthesis method and the choice of chelating agents during preparation significantly influence the adsorption capacity. frontiersin.orgresearchgate.net For instance, MgAl₂O₄ nanoparticles synthesized using oxalic acid as a chelating agent demonstrated a higher photocatalytic reduction capacity compared to those prepared with salicylic (B10762653) acid. frontiersin.orgresearchgate.net The high adsorption capacity is primarily attributed to electrostatic adsorption. frontiersin.org
Research on Humidity Sensing Mechanisms
This compound is a technologically important material for humidity sensing applications due to its ceramic nature and surface properties. ijrat.orgcore.ac.ukaip.orgtandfonline.com The mechanism behind its humidity sensing capability is related to the interaction of water molecules with the material's surface.
The prevailing theory is that there are active centers on the surface of the this compound sensor that are responsible for the dissociation of water vapor molecules into hydronium (H₃O⁺) and hydroxide (OH⁻) ions. researchgate.net These active centers are thought to be unpaired spins or dangling bonds on the surface. researchgate.net The adsorption of water molecules and their subsequent dissociation lead to changes in the electrical properties of the material, which can be measured to determine the ambient humidity.
The sensitivity of this compound-based humidity sensors can be influenced by its composition and microstructure. For instance, molar mixtures of magnesium ferrate and this compound have been studied to understand the variation in humidity sensitivity. researchgate.net The density of spins or dangling bonds, which act as the active sites for water molecule interaction, is a critical factor in determining the sensor's performance. researchgate.net The ability to control the defect structure and surface composition of this compound through synthesis and processing allows for the potential optimization of its humidity sensing properties. mdpi.com
Other Interdisciplinary Research Avenues
The unique combination of thermal, mechanical, optical, and chemical properties of this compound makes it a versatile material with applications spanning numerous interdisciplinary fields. ijfmr.comijfmr.com
Catalysis and Catalyst Supports: MgAl₂O₄ nanoparticles are widely used as catalysts or catalyst supports in a variety of chemical reactions. nanorh.comtandfonline.com Their high surface area and thermal stability make them ideal for supporting metal catalysts in processes such as hydrogenation, dehydrogenation, and cracking. nanorh.com They are also investigated for use in catalytic converters for the reduction of harmful emissions from automotive and industrial exhaust. nanorh.com
Refractory Materials: With a high melting point of 2135°C and excellent thermal shock resistance, this compound is a superior refractory material. ijfmr.comcore.ac.uksamaterials.com It is used in the production of high-grade bricks and castables for lining industrial kilns, particularly in the steel and cement industries. samaterials.comresearchgate.net Nanoparticles of MgAl₂O₄ are also being explored for fabricating refractory crucibles. nih.gov
Transparent Ceramics and Optical Applications: this compound can be processed into a transparent ceramic that is optically isotropic and transmits electromagnetic radiation from the ultraviolet to the mid-infrared range (0.2 to 5.5 microns). psu.edu This makes it a leading candidate for applications such as transparent armor, high-strength windows, missile domes, and other protective optical components. americanelements.compsu.edu Doping with rare-earth elements can also produce phosphors for use in LEDs and display technologies. nanorh.com
Biomedical Applications: The high surface area of this compound nanoparticles makes them potential candidates for drug delivery systems, where they can carry and release therapeutic agents in a controlled manner. nanorh.com Research is also underway to explore their use in biomedical imaging and diagnostics. nanorh.com
Advanced Electronics and Energy: The dielectric properties of this compound make it suitable for use as an insulating material in electronic components. ijrat.org Its electrochemical properties are being leveraged in research on supercapacitors and as a component in fuel cells. aip.orgfu-berlin.de
Luminescent Materials and Phosphor Development
This compound (MgAl₂O₄) spinel is a significant host material for phosphors due to its high thermal and chemical stability, wide bandgap, and the ability to accommodate various luminescent ions in its crystal structure. nih.govsci-hub.se Research has focused on doping this compound with rare-earth and transition metal ions to produce phosphors for applications in solid-state lighting, displays, and other optical devices. americanelements.comnanorh.comwjygy.com.cn
The luminescent properties of doped MgAl₂O₄ are highly dependent on the type of activator ion, its concentration, and the synthesis method employed. nih.govspectroscopyonline.com Common synthesis techniques include combustion synthesis, hydrothermal methods, and sol-gel processes, which are chosen to control particle size, morphology, and crystallinity, all of which influence luminescence efficiency. nih.govmdpi.commatec-conferences.org
For instance, terbium-doped MgAl₂O₄ (MgAl₂O₄:Tb³⁺) has been extensively studied for its green light emission. nih.govspectroscopyonline.com When excited by near-ultraviolet (NUV) light, it exhibits characteristic emission peaks corresponding to the ⁵D₄ → ⁷Fⱼ transitions of the Tb³⁺ ion. spectroscopyonline.com Research has shown that the emission intensity can be optimized by controlling the Tb³⁺ concentration, with quenching effects observed at higher concentrations due to interactions like electric dipole-dipole interactions. spectroscopyonline.com A study employing a hydrothermal method followed by post-annealing found the optimal Tb³⁺ concentration to be 2 mol% for green-emitting phosphors intended for NUV-LED applications. spectroscopyonline.com Another study using the combustion method identified an optimal doping concentration of 5 wt% for Tb³⁺ in MgAl₂O₄ nanophosphors. nih.gov
Europium-doped barium this compound (BaMgAl₁₀O₁₇:Eu²⁺) is a widely used blue phosphor, particularly in fluorescent lamps, due to its high quantum efficiency. google.comamericanelements.com However, its stability can be an issue under vacuum ultraviolet (VUV) excitation. google.com Innovations have focused on improving the maintenance and efficiency of this phosphor for use in plasma display panels and Xe excimer lamps. google.com Furthermore, co-doping with other elements like manganese (Mn) can be used to tune the luminescent properties. americanelements.com
The development of multi-site luminescent materials, where the activator ion can occupy different crystallographic sites within the host lattice, has opened up possibilities for creating broadband phosphors. nih.gov In some garnet structures, for example, Mn²⁺ ions can occupy different sites to produce simultaneous green, red, and deep-red emissions, making them suitable for full-spectrum plant growth LEDs. nih.gov
Table 1: Research Findings on Luminescent Properties of Doped this compound
| Dopant(s) | Host Material | Synthesis Method | Excitation Wavelength (nm) | Emission Peaks (nm) | Key Findings | Reference(s) |
| Tb³⁺ | MgAl₂O₄ | Hydrothermal & Annealing | 377 | 488, 544, 588 | Optimal dopant concentration for green emission is 2 mol%. Concentration quenching occurs via electric dipole-dipole interaction. | spectroscopyonline.com |
| Tb³⁺ | MgAl₂O₄ | Combustion | Not Specified | Not Specified | Optimal doping concentration found to be 5 wt% for maximizing emission intensity in nanophosphors. | nih.gov |
| Sm³⁺ | MgAl₂O₄ | Combustion | Not Specified | Not Specified | Concentration quenching was observed at higher Sm³⁺ concentrations, attributed to dipole-dipole interactions. | nih.gov |
| Eu²⁺ | BaMgAl₁₀O₁₇ | Not Specified | VUV (<200 nm) | Blue | Development of a phosphor with improved maintenance and efficiency for VUV applications like plasma displays. | google.com |
Thermally Insulating and Wave-Transparent Fibrous Structures
This compound spinel possesses a unique combination of properties including a high melting point (2135 °C), low thermal conductivity, excellent thermal shock resistance, and chemical inertness, making it a prime candidate for high-temperature applications. nih.govmdpi.comcore.ac.uk When fabricated into fibrous structures, these properties are leveraged to create advanced materials for thermal insulation and as wave-transparent components for applications like radomes and infrared (IR) windows. researchgate.netnavy.mil
The synthesis of this compound fibers can be achieved through various methods, including electrospinning and biomimetic (template) techniques. cjmr.orgresearchgate.net The electrospinning process, using a non-hydrolytic sol-gel solution, can produce continuous and homogeneous precursor fibers that, after calcination, result in MgAl₂O₄ spinel fibers with average diameters in the nanometer range. cjmr.org A study demonstrated the production of smooth fibers with an average diameter of 121 nm, which maintained their morphology even after being calcined at 1600°C. cjmr.org Another approach involves using a biomimetic method where a cellulose (B213188) matrix is impregnated with aqueous solutions of magnesium and aluminum salts. researchgate.net Subsequent heat treatment removes the organic template, leaving behind nanostructured spinel fibers. researchgate.net
As thermal insulators, porous MgAl₂O₄ ceramics and fibrous structures exhibit very low thermal conductivity, even at extremely high temperatures. Research has shown that porous this compound spinel can have a thermal conductivity of less than 0.3 W/(m·K) in the high-temperature range of 1000°C to 1500°C. researchgate.net This performance is comparable to or, in some cases, better than conventional silica-alumina fibrous insulators, especially concerning high-temperature stability. researchgate.net Materials with high porosity and low emissivity are particularly effective as they suppress radiation heat transfer, making them suitable for insulating industrial furnaces. researchgate.net
In addition to thermal management, MgAl₂O₄ is valued for its optical transparency across a wide range of wavelengths, including the infrared spectrum. navy.mil This makes it an excellent material for wave-transparent applications, such as protective windows for sensors and missile domes that must withstand harsh aerodynamic conditions (e.g., sand and rain erosion) while allowing electromagnetic signals to pass through. navy.mil The U.S. Naval Research Laboratory has developed methods to produce large, transparent spinel pieces using a low-temperature sintering process, highlighting its potential as a more durable alternative to glass for both military and commercial uses. navy.mil The combination of thermal insulation and wave-transparency in fibrous mat or composite forms is critical for thermal protection systems on aerospace vehicles. dntb.gov.uax-mol.net
Table 2: Properties of this compound Fibrous Structures
| Fabrication Method | Raw Materials | Resulting Structure | Key Properties | Application Focus | Reference(s) |
| Electrospinning | MgCl₂, AlCl₃, PVP, ethanol, DMF | Smooth, continuous nanofibers (avg. diameter 121 nm) | Good morphology maintained after calcination at 1600°C. | High-temperature fibrous materials. | cjmr.org |
| Biomimetic (Template) | Hydrated cellulose, Mg and Al chlorides | Nanostructured fibers (spinel crystallite size 10-15 nm) | Formation of spinel at 450-750°C. | Catalyst carriers, adsorption-active filtration layers. | researchgate.net |
| Plasma Chemical Synthesis | Magnesite (MgCO₃), Boehmite (γ-AlO(OH)) | Crystalline matrix with penetrating fibers (1-3 µm diameter) | High density (3.5 g/cm³), high concentration of MgAl₂O₄ phase. | Refractory and optical industries. | aip.org |
| Foam Gel Casting (Porous Ceramic) | MgAl₂O₄ powder, V₂O₅ sintering aid | Porous ceramic with pore sizes 0.05-5 µm | Thermal conductivity < 0.3 W/(m·K) at 1000-1500°C; low emissivity. | High-temperature thermal insulation. | researchgate.net |
Q & A
Q. What are the primary synthesis methods for magnesium aluminate spinel, and how do they influence crystallinity and particle morphology?
this compound spinel (MAS) can be synthesized via ceramic methods, sol-gel, co-precipitation, hydrothermal, and combustion routes. For example, the gelatin method (using nitrates as precursors) produces single-phase MAS with crystallinity ranging from 39.18% to 90.40% and crystallite sizes of 12.4–55.5 nm, depending on calcination temperature (700–1100°C) and duration (2–4 hours). Higher temperatures and longer calcination times enhance crystallite growth and reduce agglomeration . Other methods, such as sol-gel synthesis, enable precise control over stoichiometry and nanoparticle formation, critical for catalytic or refractory applications .
Q. How do stoichiometric deviations affect the thermal and mechanical stability of MgAl₂O₄?
Non-stoichiometric compositions (e.g., excess MgO or Al₂O₃) alter phase stability and defect structures. For instance, Mg-rich spinel exhibits improved thermal shock resistance due to reduced lattice strain, while Al-rich compositions may enhance hardness but compromise fracture toughness. Experimental studies using XRD and SEM reveal that deviations exceeding 5% stoichiometry lead to secondary phase formation (e.g., corundum or periclase), degrading mechanical properties .
Q. What characterization techniques are critical for analyzing MAS synthesis outcomes?
Key techniques include:
- XRD : To confirm spinel phase formation and quantify crystallinity.
- SEM/TEM : To assess particle morphology and agglomeration.
- TGA : To study decomposition pathways of precursors (e.g., nitrates or organic templates).
- Ion backscattering : To measure cation mobility and defect structures under thermal/electrical stress .
Advanced Research Questions
Q. What mechanisms underlie cation mobility in MgAl₂O₄, and how do they impact high-temperature applications?
At ~1000°C, magnesium ions (Mg²⁺) dominate ionic transport in MAS, with an ionic transference number of ~0.5. This mobility facilitates MgO layer formation at cathode surfaces under electric fields, critical for refractory applications. However, Al³⁺ remains relatively immobile, leading to cation vacancy clusters that may compromise long-term structural integrity .
Q. How does cation aggregation in this compound electrolytes affect rechargeable battery performance?
In Mg batteries, the aggregation state of [Mg₂Cl₃·6THF]⁺ cations influences deposition efficiency and electrolyte stability. Mononuclear [MgCl]⁺ species improve Mg²⁺ desolvation kinetics, enhancing cycling stability, while trinuclear [Mg₃(μ₃-Cl)₂(μ₂-Cl)₃]⁺ aggregates reduce overpotential but increase electrolyte viscosity. Electrochemical testing in Mg–Mo₆S₈ cells shows that controlled aggregation via Lewis acid/base tuning optimizes capacity retention (>200 cycles at 1 A/g) .
Q. What experimental strategies resolve contradictions in densification data for MAS ceramics?
Traditional reaction sintering causes ~8% volume expansion, limiting density. Advanced approaches include:
- Single-step reaction sintering with nano-powders to minimize grain boundary porosity.
- Additive-driven densification : Dopants like LiF or TiO₂ reduce sintering temperatures from 1600°C to 1400°C while achieving >98% theoretical density .
- Hot isostatic pressing (HIP) : Improves optical transparency (≥85% in IR spectrum) by eliminating residual pores .
Q. How do interfacial reactions between MAS and alkali metals (e.g., Li, Na) affect material degradation in extreme environments?
In LiNiₓCoᵧMnᶻO₂ cathode processing, MAS-based crucibles react with Li₂O at 800–1000°C, forming LiAlO₂ and MgO. This degradation is mitigated by optimizing spinel content (6–9 wt.%) to balance thermal shock resistance and chemical inertness. SEM-EDS analysis shows that higher spinel content reduces Li⁺ diffusion into the crucible matrix, extending service life .
Methodological Challenges and Data Interpretation
Q. How can researchers reconcile discrepancies in MAS phase formation kinetics reported across studies?
Variations arise from precursor reactivity (e.g., nitrates vs. alkoxides), calcination atmospheres (oxidizing vs. inert), and heating rates. For example, sol-gel-derived precursors form spinel at 700°C, whereas ceramic methods require >1200°C. Standardized protocols (e.g., ISO 18754 for sintering) and in situ XRD/TGA are recommended to unify kinetic models .
Q. What experimental designs are effective for studying MAS in CO₂ capture applications?
Fixed-bed reactors with variable metal ratios (Mg/Al = 0.5–2.0) and promoters (e.g., K⁺ or Cs⁺) reveal that Mg-rich spinel (Mg/Al = 1.5) achieves optimal CO₂ adsorption (1.2 mmol/g at 400°C) due to enhanced basicity and surface area (>200 m²/g). Adsorption isotherms and DFT simulations further clarify site-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
